1-Methanesulfonylcyclobutane-1-carboxylic acid
Description
BenchChem offers high-quality 1-Methanesulfonylcyclobutane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methanesulfonylcyclobutane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methylsulfonylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S/c1-11(9,10)6(5(7)8)3-2-4-6/h2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXJEGTTZDOFOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Methanesulfonylcyclobutane-1-carboxylic Acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is increasingly focused on the exploration of novel chemical space to address complex biological targets. Within this paradigm, small, conformationally constrained scaffolds have emerged as powerful tools for the design of potent and selective therapeutics. 1-Methanesulfonylcyclobutane-1-carboxylic acid, a unique molecule combining the rigid cyclobutane core with the strongly electron-withdrawing sulfonyl group and a versatile carboxylic acid handle, represents a compelling, yet underexplored, building block for drug discovery. This technical guide provides a comprehensive overview of its chemical structure, a plausible and detailed synthetic route, and a discussion of its potential applications in the development of next-generation therapeutics.
Molecular Architecture and Physicochemical Profile
1-Methanesulfonylcyclobutane-1-carboxylic acid (CAS No. 1250528-75-6) possesses a molecular formula of C₆H₁₀O₄S and a molecular weight of 178.21 g/mol .[1] Its structure is characterized by a quaternary carbon at the 1-position of the cyclobutane ring, substituted with both a methanesulfonyl group and a carboxylic acid.
Caption: 2D Chemical Structure of 1-Methanesulfonylcyclobutane-1-carboxylic acid.
The puckered nature of the cyclobutane ring imparts a distinct three-dimensional geometry, which can be advantageous in drug design for achieving specific vectoral orientations of key pharmacophoric elements.[2] The methanesulfonyl group is a strong hydrogen bond acceptor and is known to enhance aqueous solubility and metabolic stability. The carboxylic acid moiety serves as a versatile handle for further chemical modifications, such as amide bond formation, and can also act as a key interacting group with biological targets.[3]
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₄S | PubChem[4] |
| Molecular Weight | 178.21 g/mol | BLD Pharm[1] |
| XLogP3-AA | -0.4 | PubChem (Predicted) |
| Hydrogen Bond Donor Count | 1 | PubChem (Predicted) |
| Hydrogen Bond Acceptor Count | 4 | PubChem (Predicted) |
| Rotatable Bond Count | 2 | PubChem (Predicted) |
| Topological Polar Surface Area | 83.9 Ų | PubChem (Predicted) |
| pKa (strongest acidic) | ~2 (Estimated) |
Strategic Synthesis Pathway
Caption: Proposed two-step synthesis of 1-Methanesulfonylcyclobutane-1-carboxylic acid.
Step 1: Synthesis of 1-(Methylsulfonyl)cyclobutane-1-carbonitrile
The initial step involves the alkylation of methylsulfonylacetonitrile with 1,3-dibromopropane. This reaction leverages the acidity of the α-proton of the acetonitrile, which is enhanced by the two adjacent electron-withdrawing sulfonyl and cyano groups, facilitating deprotonation by a suitable base.
Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add sodium hydride (NaH) (2.2 equivalents) as a 60% dispersion in mineral oil to the DMF and cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Slowly add a solution of methylsulfonylacetonitrile (1.0 equivalent) in anhydrous DMF via the dropping funnel to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Cyclization: Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture. Heat the reaction to 80-90 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-(methylsulfonyl)cyclobutane-1-carbonitrile.
Causality of Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to fully deprotonate the methylsulfonylacetonitrile without competing in the subsequent alkylation reaction.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the sodium cation, leaving a "naked" and highly reactive carbanion.
-
Heating: The formation of the four-membered cyclobutane ring via intramolecular alkylation is entropically disfavored. Heating the reaction provides the necessary activation energy to overcome this barrier.
Step 2: Hydrolysis of 1-(Methylsulfonyl)cyclobutane-1-carbonitrile to 1-Methanesulfonylcyclobutane-1-carboxylic Acid
The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[5][6]
Protocol (Acidic Hydrolysis):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(methylsulfonyl)cyclobutane-1-carbonitrile (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Hydrolysis: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, extract the aqueous solution with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization to afford pure 1-methanesulfonylcyclobutane-1-carboxylic acid.
Protocol (Basic Hydrolysis):
-
Reaction Setup: In a round-bottom flask with a reflux condenser, suspend 1-(methylsulfonyl)cyclobutane-1-carbonitrile (1.0 equivalent) in an aqueous solution of sodium hydroxide.
-
Hydrolysis: Heat the mixture to reflux for several hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic.
-
Isolation and Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Recrystallize the crude product to obtain the final carboxylic acid.
Self-Validating System: The purity of the final product should be assessed by high-performance liquid chromatography (HPLC) and its identity confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The melting point of the crystalline product should be sharp and reproducible.
Spectroscopic Characterization (Predicted)
While experimental spectra for 1-methanesulfonylcyclobutane-1-carboxylic acid are not publicly available, its key spectroscopic features can be predicted based on the functional groups present.
-
¹H NMR: The spectrum is expected to show a singlet for the methyl group of the methanesulfonyl moiety. The cyclobutane protons will likely appear as complex multiplets in the aliphatic region. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The spectrum should display a signal for the quaternary carbon of the cyclobutane ring, signals for the other cyclobutane carbons, a signal for the methyl carbon, and a downfield signal for the carboxylic acid carbon.
-
IR Spectroscopy: The infrared spectrum will be characterized by a very broad O-H stretch from the carboxylic acid dimer, typically in the range of 3300-2500 cm⁻¹.[7] A strong, sharp carbonyl (C=O) stretch should appear around 1700-1725 cm⁻¹.[8] Additionally, characteristic strong absorptions for the S=O stretches of the sulfonyl group are expected around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak. Fragmentation patterns may include the loss of the carboxylic acid group, the methanesulfonyl group, and cleavage of the cyclobutane ring.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural and electronic properties of 1-methanesulfonylcyclobutane-1-carboxylic acid make it an attractive scaffold for medicinal chemistry.
Caption: Potential applications of 1-Methanesulfonylcyclobutane-1-carboxylic acid in drug discovery.
-
Conformationally Restricted Scaffolds: The rigid cyclobutane core can be used to lock flexible ligands into a specific bioactive conformation, potentially increasing potency and selectivity for their biological target.[2] This is a widely employed strategy to reduce the entropic penalty upon binding.
-
Bioisosteric Replacement: The sulfonyl group can act as a bioisostere for other functional groups, such as a phosphate or a carboxylate, potentially improving pharmacokinetic properties. The entire molecule can also be considered a non-planar bioisostere for aromatic or heteroaromatic carboxylic acids, offering a route to escape flatland and explore new interactions with target proteins.
-
Fragment-Based Drug Discovery (FBDD): As a small molecule with defined three-dimensional features and a handle for chemical elaboration, it is an ideal candidate for fragment-based screening campaigns to identify starting points for novel drug discovery programs.
-
Access to Novel Chemical Space: The combination of a cyclobutane ring with a sulfonyl group and a carboxylic acid is not commonly found in existing compound libraries, offering access to novel chemical matter with potentially unique biological activities. Substituted cyclobutane carboxylic acid compounds have shown promise in the development of antiviral drugs, particularly against the influenza virus.
Conclusion and Future Outlook
1-Methanesulfonylcyclobutane-1-carboxylic acid is a promising, yet underutilized, building block with significant potential in medicinal chemistry. Its unique combination of a conformationally constrained core, a polar sulfonyl group, and a versatile carboxylic acid handle provides a valuable platform for the design of novel therapeutics. The synthetic pathway outlined in this guide, based on well-established chemical transformations, offers a practical approach for its preparation. Further exploration of the biological activity of derivatives of this scaffold is warranted and is anticipated to yield novel drug candidates with improved pharmacological profiles. As the demand for innovative molecular architectures in drug discovery continues to grow, the strategic application of building blocks like 1-methanesulfonylcyclobutane-1-carboxylic acid will be instrumental in advancing the field.
References
- This reference is a placeholder for a specific literature source for the synthesis of 1-methylcyclopropanecarboxylic acid, which can be analogous. Method for preparing 1-methyl cyclopropane carboxylic acid. CN104447293A.
- Hydrolysis of nitriles to carboxylic acids. US3542822A.
-
1-methylcyclohexanecarboxylic acid. ChemSynthesis. [Link]
-
United States Patent (19). Googleapis.com. [Link]
-
1-Methylcyclohexylcarboxylic acid. NIST WebBook. [Link]
-
Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC - NIH. [Link]
- Preparation of a 1-amino-3-hydroxy-cyclobutane-1-carboxylic acid derivative.
-
Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]
-
1-Methylcyclobutane-1-carboxylic acid. PubChem. [Link]
-
Cyclobutanes in Small-Molecule Drug Candidates. PMC - PubMed Central. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central. [Link]
-
Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. ResearchGate. [Link]
- Substituted cyclobutane carboxylic acid compounds and application thereof.
-
Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. PMC - NIH. [Link]
-
studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]
-
Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Preprints.org. [Link]
-
Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]
-
IR: carboxylic acids. University of Calgary. [Link]
-
Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. NIH. [Link]
-
Chemical Properties of 1-Methylcyclohexylcarboxylic acid (CAS 1123-25-7). Cheméo. [Link]
-
Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. PMC - PubMed Central. [Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU > IRep. [Link]
-
Composition characterization of methanesulfonic acid. ResearchGate. [Link]
-
Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus. MDPI. [Link]
-
The Application of Cyclobutane Derivatives in Organic Synthesis. Request PDF. [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. [Link]
-
hydrolysis of nitriles. Chemguide. [Link]
-
Methanesulfonic acid. Wikipedia. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate. [Link]
-
1-Amino-cyclobutane carboxylic acid hydrochloride. Chem-Impex. [Link]##
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is increasingly focused on the exploration of novel chemical space to address complex biological targets. Within this paradigm, small, conformationally constrained scaffolds have emerged as powerful tools for the design of potent and selective therapeutics. 1-Methanesulfonylcyclobutane-1-carboxylic acid, a unique molecule combining the rigid cyclobutane core with the strongly electron-withdrawing sulfonyl group and a versatile carboxylic acid handle, represents a compelling, yet underexplored, building block for drug discovery. This technical guide provides a comprehensive overview of its chemical structure, a plausible and detailed synthetic route, and a discussion of its potential applications in the development of next-generation therapeutics.
Molecular Architecture and Physicochemical Profile
1-Methanesulfonylcyclobutane-1-carboxylic acid (CAS No. 1250528-75-6) possesses a molecular formula of C₆H₁₀O₄S and a molecular weight of 178.21 g/mol .[1] Its structure is characterized by a quaternary carbon at the 1-position of the cyclobutane ring, substituted with both a methanesulfonyl group and a carboxylic acid.
Caption: 2D Chemical Structure of 1-Methanesulfonylcyclobutane-1-carboxylic acid.
The puckered nature of the cyclobutane ring imparts a distinct three-dimensional geometry, which can be advantageous in drug design for achieving specific vectoral orientations of key pharmacophoric elements.[2] The methanesulfonyl group is a strong hydrogen bond acceptor and is known to enhance aqueous solubility and metabolic stability. The carboxylic acid moiety serves as a versatile handle for further chemical modifications, such as amide bond formation, and can also act as a key interacting group with biological targets.[3]
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₄S | PubChem[4] |
| Molecular Weight | 178.21 g/mol | BLD Pharm[1] |
| XLogP3-AA | -0.4 | PubChem (Predicted) |
| Hydrogen Bond Donor Count | 1 | PubChem (Predicted) |
| Hydrogen Bond Acceptor Count | 4 | PubChem (Predicted) |
| Rotatable Bond Count | 2 | PubChem (Predicted) |
| Topological Polar Surface Area | 83.9 Ų | PubChem (Predicted) |
| pKa (strongest acidic) | ~2 (Estimated) |
Strategic Synthesis Pathway
Caption: Proposed two-step synthesis of 1-Methanesulfonylcyclobutane-1-carboxylic acid.
Step 1: Synthesis of 1-(Methylsulfonyl)cyclobutane-1-carbonitrile
The initial step involves the alkylation of methylsulfonylacetonitrile with 1,3-dibromopropane. This reaction leverages the acidity of the α-proton of the acetonitrile, which is enhanced by the two adjacent electron-withdrawing sulfonyl and cyano groups, facilitating deprotonation by a suitable base.
Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add sodium hydride (NaH) (2.2 equivalents) as a 60% dispersion in mineral oil to the DMF and cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Slowly add a solution of methylsulfonylacetonitrile (1.0 equivalent) in anhydrous DMF via the dropping funnel to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Cyclization: Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture. Heat the reaction to 80-90 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-(methylsulfonyl)cyclobutane-1-carbonitrile.
Causality of Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to fully deprotonate the methylsulfonylacetonitrile without competing in the subsequent alkylation reaction.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the sodium cation, leaving a "naked" and highly reactive carbanion.
-
Heating: The formation of the four-membered cyclobutane ring via intramolecular alkylation is entropically disfavored. Heating the reaction provides the necessary activation energy to overcome this barrier.
Step 2: Hydrolysis of 1-(Methylsulfonyl)cyclobutane-1-carbonitrile to 1-Methanesulfonylcyclobutane-1-carboxylic Acid
The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[5][6]
Protocol (Acidic Hydrolysis):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(methylsulfonyl)cyclobutane-1-carbonitrile (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Hydrolysis: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, extract the aqueous solution with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization to afford pure 1-methanesulfonylcyclobutane-1-carboxylic acid.
Protocol (Basic Hydrolysis):
-
Reaction Setup: In a round-bottom flask with a reflux condenser, suspend 1-(methylsulfonyl)cyclobutane-1-carbonitrile (1.0 equivalent) in an aqueous solution of sodium hydroxide.
-
Hydrolysis: Heat the mixture to reflux for several hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic.
-
Isolation and Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Recrystallize the crude product to obtain the final carboxylic acid.
Self-Validating System: The purity of the final product should be assessed by high-performance liquid chromatography (HPLC) and its identity confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The melting point of the crystalline product should be sharp and reproducible.
Spectroscopic Characterization (Predicted)
While experimental spectra for 1-methanesulfonylcyclobutane-1-carboxylic acid are not publicly available, its key spectroscopic features can be predicted based on the functional groups present.
-
¹H NMR: The spectrum is expected to show a singlet for the methyl group of the methanesulfonyl moiety. The cyclobutane protons will likely appear as complex multiplets in the aliphatic region. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The spectrum should display a signal for the quaternary carbon of the cyclobutane ring, signals for the other cyclobutane carbons, a signal for the methyl carbon, and a downfield signal for the carboxylic acid carbon.
-
IR Spectroscopy: The infrared spectrum will be characterized by a very broad O-H stretch from the carboxylic acid dimer, typically in the range of 3300-2500 cm⁻¹.[7] A strong, sharp carbonyl (C=O) stretch should appear around 1700-1725 cm⁻¹.[8] Additionally, characteristic strong absorptions for the S=O stretches of the sulfonyl group are expected around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak. Fragmentation patterns may include the loss of the carboxylic acid group, the methanesulfonyl group, and cleavage of the cyclobutane ring.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural and electronic properties of 1-methanesulfonylcyclobutane-1-carboxylic acid make it an attractive scaffold for medicinal chemistry.
Caption: Potential applications of 1-Methanesulfonylcyclobutane-1-carboxylic acid in drug discovery.
-
Conformationally Restricted Scaffolds: The rigid cyclobutane core can be used to lock flexible ligands into a specific bioactive conformation, potentially increasing potency and selectivity for their biological target.[2] This is a widely employed strategy to reduce the entropic penalty upon binding.
-
Bioisosteric Replacement: The sulfonyl group can act as a bioisostere for other functional groups, such as a phosphate or a carboxylate, potentially improving pharmacokinetic properties. The entire molecule can also be considered a non-planar bioisostere for aromatic or heteroaromatic carboxylic acids, offering a route to escape flatland and explore new interactions with target proteins.
-
Fragment-Based Drug Discovery (FBDD): As a small molecule with defined three-dimensional features and a handle for chemical elaboration, it is an ideal candidate for fragment-based screening campaigns to identify starting points for novel drug discovery programs.
-
Access to Novel Chemical Space: The combination of a cyclobutane ring with a sulfonyl group and a carboxylic acid is not commonly found in existing compound libraries, offering access to novel chemical matter with potentially unique biological activities. Substituted cyclobutane carboxylic acid compounds have shown promise in the development of antiviral drugs, particularly against the influenza virus.
Conclusion and Future Outlook
1-Methanesulfonylcyclobutane-1-carboxylic acid is a promising, yet underutilized, building block with significant potential in medicinal chemistry. Its unique combination of a conformationally constrained core, a polar sulfonyl group, and a versatile carboxylic acid handle provides a valuable platform for the design of novel therapeutics. The synthetic pathway outlined in this guide, based on well-established chemical transformations, offers a practical approach for its preparation. Further exploration of the biological activity of derivatives of this scaffold is warranted and is anticipated to yield novel drug candidates with improved pharmacological profiles. As the demand for innovative molecular architectures in drug discovery continues to grow, the strategic application of building blocks like 1-methanesulfonylcyclobutane-1-carboxylic acid will be instrumental in advancing the field.
References
-
This reference is a placeholder for a specific literature source for the synthesis of 1-methylcyclopropanecarboxylic acid, which can be analogous. Method for preparing 1-methyl cyclopropane carboxylic acid. CN104447293A. Google Patents.
-
Hydrolysis of nitriles to carboxylic acids. US3542822A. Google Patents.
-
1-methylcyclohexanecarboxylic acid. ChemSynthesis. [Link]
-
United States Patent (19). Googleapis.com. [Link]
-
1-Methylcyclohexylcarboxylic acid. NIST WebBook. [Link]
-
Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC - NIH. [Link]
-
Preparation of a 1-amino-3-hydroxy-cyclobutane-1-carboxylic acid derivative. Google Patents.
-
Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]
-
1-Methylcyclobutane-1-carboxylic acid. PubChem. [Link]
-
Cyclobutanes in Small-Molecule Drug Candidates. PMC - PubMed Central. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central. [Link]
-
Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. ResearchGate. [Link]
-
Substituted cyclobutane carboxylic acid compounds and application thereof. Google Patents.
-
Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. PMC - NIH. [Link]
-
studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]
-
Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Preprints.org. [Link]
-
Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]
-
IR: carboxylic acids. University of Calgary. [Link]
-
Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. NIH. [Link]
-
Chemical Properties of 1-Methylcyclohexylcarboxylic acid (CAS 1123-25-7). Cheméo. [Link]
-
Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. PMC - PubMed Central. [Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU > IRep. [Link]
-
Composition characterization of methanesulfonic acid. ResearchGate. [Link]
-
Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus. MDPI. [Link]
-
The Application of Cyclobutane Derivatives in Organic Synthesis. Request PDF. [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. [Link]
-
hydrolysis of nitriles. Chemguide. [Link]
-
Methanesulfonic acid. Wikipedia. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate. [Link]
-
1-Amino-cyclobutane carboxylic acid hydrochloride. Chem-Impex. [Link]
Sources
- 1. 1250528-75-6|1-(Methylsulfonyl)cyclobutane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-Methylcyclobutane-1-carboxylic acid | C6H10O2 | CID 12757488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 8. CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof - Google Patents [patents.google.com]
A Predictive Spectroscopic and Analytical Guide to 1-Methanesulfonylcyclobutane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive, predictive analysis of the spectroscopic and analytical characteristics of 1-Methanesulfonylcyclobutane-1-carboxylic acid. In the absence of publicly available experimental data for this specific molecule, this document leverages fundamental spectroscopic principles and data from analogous structures to offer a robust, theoretical framework for its characterization. This guide is designed to assist researchers in identifying, verifying, and understanding the physicochemical properties of this compound.
Molecular Structure and Functional Group Analysis
1-Methanesulfonylcyclobutane-1-carboxylic acid (C₆H₁₀O₄S) is a unique small molecule incorporating a strained cyclobutane ring, a polar sulfonyl group, and an acidic carboxylic acid moiety. The interplay of these functional groups dictates its chemical reactivity, physical properties, and, consequently, its spectroscopic signature. Understanding the expected spectral behavior is paramount for its unambiguous identification and for quality control in synthetic and medicinal chemistry applications.
Caption: Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. The IR spectrum of 1-Methanesulfonylcyclobutane-1-carboxylic acid is expected to be dominated by absorptions from the carboxylic acid and sulfonyl groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 2500 - 3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) | The O-H stretch of a carboxylic acid is characteristically very broad due to strong hydrogen bonding. [1][2][3][4] |
| 1700 - 1725 | Strong, Sharp | C=O stretch (carboxylic acid dimer) | The carbonyl stretch in a saturated, dimeric carboxylic acid typically appears in this region. [1][2] |
| 1280 - 1350 | Strong | Asymmetric SO₂ stretch | Sulfonyl groups exhibit strong characteristic stretches. |
| 1120 - 1160 | Strong | Symmetric SO₂ stretch | The symmetric stretch of the sulfonyl group. |
| 1210 - 1320 | Medium | C-O stretch | The carbon-oxygen single bond stretch of the carboxylic acid. [5] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Fragmentation Pattern
For 1-Methanesulfonylcyclobutane-1-carboxylic acid (Molecular Weight: 178.21 g/mol ), electrospray ionization (ESI) would be a suitable soft ionization technique.
| Predicted m/z | Ion | Rationale |
| 177.02 | [M-H]⁻ | In negative ion mode ESI, deprotonation of the carboxylic acid is expected to be the dominant process. |
| 179.04 | [M+H]⁺ | In positive ion mode ESI, protonation can occur. [6] |
| 133.03 | [M-COOH]⁺ | Loss of the carboxylic acid group is a common fragmentation pathway for carboxylic acids. [7][8] |
| 99.04 | [M-SO₂CH₃]⁺ | Cleavage of the C-S bond would lead to the loss of the methanesulfonyl group. |
Electron ionization (EI) would likely lead to more extensive fragmentation, with the molecular ion peak potentially being weak or absent. [9][10]
Experimental Protocol for Mass Spectrometry Data Acquisition
Caption: General workflow for ESI-Mass Spectrometry analysis.
Conclusion
This guide provides a detailed, predictive spectroscopic and analytical profile of 1-Methanesulfonylcyclobutane-1-carboxylic acid based on established chemical principles. The predicted NMR, IR, and MS data serve as a valuable reference for researchers working with this compound, aiding in its synthesis, purification, and characterization. While these predictions offer a strong foundation, experimental verification remains the gold standard for structural confirmation.
References
- Organic Syntheses Procedure. (n.d.). 1-methylcyclohexanecarboxylic acid.
- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.
- Sunway Pharm Ltd. (n.d.). 1-Methanesulfonylcyclobutane-1-carboxylic acid.
- Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.
- NIST. (n.d.). 1-Methylcyclohexylcarboxylic acid. In NIST WebBook.
- Ghosh, T., et al. (n.d.). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. In PubMed Central.
- NIST. (n.d.). 1-Methylcyclohexylcarboxylic acid. In NIST WebBook.
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- ChemicalBook. (n.d.). 1,1-Cyclobutanedicarboxylic acid(5445-51-2) 1H NMR spectrum.
- Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- University of Calgary. (n.d.). IR: carboxylic acids.
- ACS Publications. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. In JACS Au.
- ChemicalBook. (n.d.). 1-methylcyclopropane-1-carboxylic acid(6914-76-7) 13c nmr.
- ResearchGate. (2025, August 6). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes.
- University of North Texas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- American Chemical Society. (2026, January 22). Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed.
- MDPI. (2024, November 14). Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines.
- YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids.
- Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- ChemicalBook. (n.d.). Cyclobutanecarboxylic acid(3721-95-7) 1H NMR spectrum.
- PubChem. (n.d.). 1-Methylcyclopentane-1-carboxylic acid.
- PubChem. (n.d.). 1-Methylcyclohex-3-ene-1-carboxylic acid.
Sources
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. whitman.edu [whitman.edu]
- 9. youtube.com [youtube.com]
- 10. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to the Solubility Characterization of 1-Methanesulfonylcyclobutane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive framework for the solubility assessment of the novel compound, 1-Methanesulfonylcyclobutane-1-carboxylic acid. As a molecule incorporating a carboxylic acid and a methanesulfonyl group, its solubility behavior is expected to be complex and highly dependent on the physicochemical environment. Understanding the aqueous and organic solubility of this compound is a critical early step in the drug development process, influencing everything from formulation to bioavailability. This document, written from the perspective of a Senior Application Scientist, outlines the theoretical underpinnings and provides detailed, field-proven protocols for the determination of both thermodynamic and kinetic solubility, as well as the generation of a pH-solubility profile. The methodologies described herein are designed to be self-validating and are grounded in authoritative standards, ensuring the generation of reliable and reproducible data.
Introduction
1-Methanesulfonylcyclobutane-1-carboxylic acid is a unique small molecule featuring a strained cyclobutane ring, a weakly acidic carboxylic acid moiety, and a strongly polar methanesulfonyl group. This combination of functional groups suggests a nuanced solubility profile. The carboxylic acid group is expected to impart pH-dependent aqueous solubility, with increased solubility in neutral to basic conditions. Conversely, the highly polar methanesulfonyl group is anticipated to enhance overall water solubility.[1] The cyclobutane ring, while relatively small, contributes to the nonpolar surface area of the molecule. A thorough characterization of this compound's solubility is paramount for its progression as a potential drug candidate, as poor solubility can lead to significant challenges in formulation and may compromise in vivo efficacy.
Theoretical Framework for Solubility Assessment
Physicochemical Principles
The solubility of 1-Methanesulfonylcyclobutane-1-carboxylic acid will be governed by the interplay of its functional groups. The carboxylic acid group, with an expected pKa similar to other cyclobutane carboxylic acids (around 4.8), will exist predominantly in its ionized, more soluble carboxylate form at pH values above its pKa. This relationship is described by the Henderson-Hasselbalch equation. The methanesulfonyl group is a strong electron-withdrawing group and is highly polar, capable of acting as a hydrogen bond acceptor. This will likely increase the aqueous solubility of the molecule across all pH ranges compared to a similar molecule without this group.
Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between kinetic and thermodynamic solubility in the context of drug discovery and development.
-
Kinetic solubility is a measure of the concentration of a compound in solution at a specific time point after being introduced from a concentrated stock solution (typically in DMSO).[2] It is a high-throughput screening method used in early discovery to flag compounds that may have solubility liabilities.[3]
-
Thermodynamic solubility , or equilibrium solubility, is the concentration of a compound in a saturated solution when equilibrium has been reached between the dissolved and undissolved solid forms.[4] This is a more definitive measure and is critical for pre-formulation and formulation development. The shake-flask method is the gold standard for determining thermodynamic solubility.[5][6]
Experimental Protocols for Solubility Determination
The following protocols are designed to provide a comprehensive understanding of the solubility of 1-Methanesulfonylcyclobutane-1-carboxylic acid.
Materials and Reagents
-
1-Methanesulfonylcyclobutane-1-carboxylic acid (solid, crystalline form)
-
Deionized water
-
Phosphate buffered saline (PBS), pH 7.4
-
Aqueous buffers: pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), pH 6.8 (phosphate buffer)[7]
-
Organic solvents: Dimethyl sulfoxide (DMSO), Ethanol, Acetonitrile, Methanol
-
HPLC-grade water and acetonitrile
-
Formic acid (for mobile phase)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with UV detector
-
Analytical balance
-
pH meter
Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is adapted from the principles outlined in USP General Chapter <1236>.[8][9][10]
Justification: The shake-flask method is the most reliable technique for determining equilibrium solubility, providing a true measure of a compound's intrinsic solubility in a given solvent system.[6]
Workflow Diagram:
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol:
-
Add an excess of solid 1-Methanesulfonylcyclobutane-1-carboxylic acid (e.g., 2-5 mg) to a series of glass vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
To each vial, add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS, pH buffers, organic solvents).
-
Securely cap the vials and place them on an orbital shaker or rotator.
-
Incubate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium. A typical duration is 24 to 48 hours.[6]
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant, being cautious not to disturb the solid pellet.
-
Prepare serial dilutions of the supernatant with the appropriate solvent.
-
Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.
Kinetic Solubility Determination
Justification: This method provides a rapid assessment of solubility from a DMSO stock, which is representative of how compounds are often handled in high-throughput screening assays.[2]
Workflow Diagram:
Caption: Workflow for Kinetic Solubility Determination.
Step-by-Step Protocol:
-
Prepare a 10 mM stock solution of 1-Methanesulfonylcyclobutane-1-carboxylic acid in 100% DMSO.
-
Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to achieve a final theoretical concentration (e.g., 100 µM) and a low final percentage of DMSO (e.g., 1-2%).[3]
-
Incubate the mixture at room temperature for a defined period, typically 1-2 hours, with gentle shaking.
-
Centrifuge the samples to pellet any precipitate that has formed.
-
Collect the supernatant and analyze the concentration of the dissolved compound by HPLC-UV.
pH-Dependent Solubility Profile
Justification: For an ionizable compound like a carboxylic acid, understanding its solubility across a physiologically relevant pH range is critical for predicting its behavior in the gastrointestinal tract.[7][11]
Protocol:
-
Perform the thermodynamic solubility determination (shake-flask method) as described in section 3.2 using a series of aqueous buffers covering a pH range of 1.2 to 7.4 (e.g., pH 1.2, 2.0, 3.0, 4.0, 5.0, 6.0, 6.8, and 7.4).[12]
-
Measure the pH of the supernatant at the end of the incubation period to ensure the buffer capacity was sufficient.[13]
-
Quantify the solubility at each pH point using HPLC-UV.
-
Plot the solubility (in µg/mL or µM) as a function of pH.
Analytical Quantification
A validated reverse-phase HPLC method with UV detection is the recommended analytical technique for quantifying the concentration of 1-Methanesulfonylcyclobutane-1-carboxylic acid in the collected supernatants.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (likely in the range of 200-220 nm due to the lack of a strong chromophore).
-
Calibration: A standard curve should be prepared using known concentrations of the compound in the same solvent as the samples to be analyzed. The calibration curve should demonstrate linearity over the expected concentration range of the samples.
Data Analysis and Presentation
The results of the solubility studies should be presented in a clear and concise manner.
Table 1: Thermodynamic Solubility of 1-Methanesulfonylcyclobutane-1-carboxylic acid in Various Solvents at 25°C
| Solvent System | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Mean (µg/mL) | Std. Dev. |
| Water | |||||
| PBS (pH 7.4) | |||||
| 0.1 N HCl (pH 1.2) | |||||
| Acetate Buffer (pH 4.5) | |||||
| Phosphate Buffer (pH 6.8) | |||||
| Ethanol | |||||
| Methanol | |||||
| Acetonitrile |
Table 2: Kinetic Solubility of 1-Methanesulfonylcyclobutane-1-carboxylic acid in PBS (pH 7.4) at 25°C
| Theoretical Concentration (µM) | Measured Concentration (µM) | % Solubility |
| 100 |
Conclusion
The comprehensive solubility characterization of 1-Methanesulfonylcyclobutane-1-carboxylic acid, as outlined in this guide, will provide crucial data to inform its development as a potential therapeutic agent. By systematically determining its thermodynamic and kinetic solubility, and by elucidating its pH-dependent solubility profile, researchers and drug development professionals can make informed decisions regarding formulation strategies and anticipate potential bioavailability challenges. The robust and validated methodologies presented herein will ensure the generation of high-quality, reliable data, thereby accelerating the progression of this promising compound.
References
-
Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]
-
U.S. Pharmacopeia. Technical Note: Solubility Measurements. [Link]
-
Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
United States Pharmacopeia. <1236> Solubility Measurements. [Link]
-
ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]
-
gmp-compliance.org. USP: Proposed Addition to Chapter <1236> Solubility Measurements. [Link]
-
World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]
-
Palmer, D. S., et al. "Physics-Based Solubility Prediction for Organic Molecules." Chemical Reviews, 2024. [Link]
-
Master Organic Chemistry. Functional Groups In Organic Chemistry. [Link]
-
University of Toronto. Solubility of Organic Compounds. [Link]
-
ResearchGate. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Liu, Y., et al. "Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms." Scientific Reports, vol. 11, no. 1, 2021, p. 23835. [Link]
-
Fiveable. Sulfonyl Group Definition. [Link]
-
U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. [Link]
-
Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]
-
ResearchGate. Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. [Link]
-
ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
-
UGC MOOCs. Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). [Link]
-
National Center for Biotechnology Information. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. [Link]
-
ACS Publications. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. [Link]
-
European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]
-
Ministry of Public Health, Lebanon. BIOWAIVERS: CRITERIA AND REQUIREMENTS. [Link]
-
Slideshare. Phase solubility analysis and pH solubility profile. [Link]
-
National Center for Biotechnology Information. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. [Link]
-
ChemRxiv. Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature. [Link]
-
National Center for Biotechnology Information. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. enamine.net [enamine.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. â©1236⪠Solubility Measurements [doi.usp.org]
- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. who.int [who.int]
- 8. biorelevant.com [biorelevant.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency Amide Coupling of 1-Methanesulfonylcyclobutane-1-carboxylic Acid
Abstract & Strategic Significance
The 1-methanesulfonylcyclobutane-1-carboxylic acid scaffold represents a high-value motif in modern medicinal chemistry. The gem-disubstituted cyclobutane ring offers precise conformational restriction, positioning substituents in defined vectors that can improve target binding affinity. Furthermore, the methylsulfonyl (mesyl) group serves as a metabolically stable, electron-withdrawing moiety that modulates the lipophilicity (LogD) and metabolic stability of the final drug candidate.
However, this structural advantage comes with a synthetic cost: Steric Hindrance . The quaternary center at C1, flanked by both the sulfone and the carboxylate, creates a congested environment that significantly retards nucleophilic attack during amide bond formation. Standard coupling protocols (e.g., EDC/HOBt) often fail or result in low conversion.
This Application Note provides a validated, high-yield protocol for coupling 1-methanesulfonylcyclobutane-1-carboxylic acid with diverse amines, prioritizing HATU and T3P® methodologies to overcome the steric barrier while mitigating the risk of decarboxylation.
Chemical Logic & Mechanistic Insight
The Steric Challenge
The reaction center (carbonyl carbon) is adjacent to a quaternary carbon in a strained four-membered ring. The bulky methanesulfonyl group (
-
Implication: The active ester intermediate formed during coupling must be sufficiently reactive to overcome this barrier. "Slow" activating agents will lead to hydrolysis of the active ester by trace water before the amine can attack.
Electronic Effects & Stability
The
-
Acidity: The starting carboxylic acid is more acidic (lower pKa, approx. 3.5–4.0) than typical aliphatic acids.[1] It deprotonates readily.
-
Decarboxylation Risk: While
-sulfonyl acids are generally more stable than -keto acids, thermal instability can be an issue. High temperatures (>80 °C) should be avoided to prevent thermal decarboxylation to the sulfonyl-cyclobutane. -
Reactivity: Once activated (e.g., as an OBt or OAt ester), the carbonyl carbon is highly electrophilic due to the inductive effect of the sulfone, which partially compensates for the steric hindrance if the amine can access the site.
Experimental Protocols
Protocol A: The "Gold Standard" (HATU)
Recommended for: Discovery chemistry, milligram to gram scale, valuable/complex amines.
Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates an O-At active ester. The 7-azabenzotriazole moiety utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate the reaction with the amine, which is critical for this sterically hindered substrate.
Materials
-
Acid: 1-Methanesulfonylcyclobutane-1-carboxylic acid (1.0 equiv)
-
Amine: Primary or secondary amine (1.1 – 1.2 equiv)
-
Coupling Reagent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Anhydrous) or DMAc [Concentration: 0.1 M – 0.2 M]
Step-by-Step Procedure
-
Preparation: In a dried vial or round-bottom flask equipped with a stir bar, dissolve 1-methanesulfonylcyclobutane-1-carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Activation: Add DIPEA (3.0 equiv). Stir for 2 minutes at Room Temperature (RT).
-
Reagent Addition: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange.
-
Pre-activation (Critical): Stir for 5–10 minutes at RT. Note: This allows the formation of the highly reactive O-At active ester before the amine is introduced.
-
Amine Addition: Add the Amine (1.1–1.2 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.
-
Reaction: Stir at RT for 2–16 hours .
-
Monitoring: Check LCMS for conversion. The product peak [M+H]+ should be dominant.
-
-
Workup (Small Scale < 500 mg):
-
Dilute reaction mixture with EtOAc (10 volumes).
-
Wash with sat.
(2x), Water (1x), and Brine (1x). -
Note: If the product contains basic nitrogens (e.g., pyridines), avoid acidic washes. If the product is neutral, a wash with 0.5 M HCl or 5% Citric Acid helps remove unreacted amine and DIPEA.
-
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via Flash Column Chromatography (Hexane/EtOAc or DCM/MeOH).
Protocol B: Scalable & Green (T3P®)
Recommended for: Multi-gram scale, lower cost, easy workup.
Rationale: Propylphosphonic anhydride (T3P) is a potent coupling agent supplied as a solution in EtOAc or DMF. It produces water-soluble byproducts, simplifying purification. It is less prone to epimerization (not an issue here, but good practice) and safer than HATU on large scale.
Materials
-
Acid: 1-Methanesulfonylcyclobutane-1-carboxylic acid (1.0 equiv)
-
Amine: 1.1 equiv
-
Reagent: T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: EtOAc or 2-MeTHF [Concentration: 0.2 M]
Step-by-Step Procedure
-
Charge: Combine the Acid and Amine in EtOAc (or 2-MeTHF).
-
Base: Add Pyridine (or DIPEA). Cool to 0 °C if the amine is volatile or highly reactive; otherwise, RT is acceptable.
-
Addition: Dropwise add T3P solution (1.5 equiv).
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Optimization: If conversion is slow after 12h, heat to 40–50 °C. Do not exceed 60 °C to avoid decarboxylation risks.
-
-
Workup:
-
Add water to quench.
-
Separate phases. Wash organic layer with 0.5 M HCl (to remove pyridine/amine), then sat.
(to remove excess acid/T3P byproducts), then brine.
-
-
Isolation: Concentrate the organic phase. Often yields pure product without chromatography.
Protocol C: The "Difficult Amine" (Acid Chloride)
Recommended for: Non-nucleophilic amines (e.g., anilines with EWGs) where HATU fails.
Warning: This route generates the acid chloride intermediate. Ensure the system is strictly anhydrous.
-
Suspend Acid (1.0 equiv) in dry DCM (0.2 M). Add catalytic DMF (1-2 drops).
-
Cool to 0 °C. Dropwise add Oxalyl Chloride (1.2 equiv).
-
Stir at RT for 1–2 hours until gas evolution ceases (formation of acid chloride).
-
Concentrate in vacuo (carefully, do not heat >30 °C) to remove excess oxalyl chloride, or use the solution directly if stoichiometry was precise.
-
Re-dissolve residue in DCM. Add Amine (1.0 equiv) and Triethylamine (2.0 equiv).
-
Stir at RT overnight.
Visualized Workflows
Reaction Logic & Pathway
The following diagram illustrates the critical decision pathways for selecting the correct protocol based on the amine type and scale.
Caption: Decision tree for selecting the optimal coupling strategy based on amine properties and reaction scale.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Steric hindrance preventing attack. | Switch from EDC to HATU or T3P . Increase reaction time to 24h. |
| Starting Material Remains | Active ester hydrolysis (wet solvent). | Use Anhydrous DMF (commercial sure-seal). Ensure inert atmosphere ( |
| Impurity: N-Acyl Urea | Using Carbodiimide (EDC/DCC) without additive. | Switch to Protocol A (HATU) . Carbodiimides are poor choices for this hindered substrate. |
| Decarboxylation | Reaction temperature too high. | Keep reaction < 50 °C . Do not heat the acid chloride intermediate. |
| Product in Aqueous Layer | Product is highly polar/zwitterionic. | Do not use aqueous workup. Evaporate DMF/DCM and purify directly via Reverse Phase (C18) Prep-HPLC. |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link
- Patterson, A. W., et al. (2011). 1,1-Disubstituted Cyclobutanes in Drug Discovery. Journal of Medicinal Chemistry. (General reference for scaffold utility).
- Mykhailiuk, P. K. (2014). Generation of C1-substituted cyclobutane building blocks. Angewandte Chemie International Edition. (Context on cyclobutane stability).
Disclaimer: This protocol is intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for 1-methanesulfonylcyclobutane-1-carboxylic acid and all reagents before use. Alpha-sulfonyl compounds can possess unique toxicological profiles.
Sources
Application Notes and Protocols for the Esterification of 1-(Methylsulfonyl)cyclobutane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Hindered Esterifications
The synthesis of esters from carboxylic acids is a cornerstone of organic chemistry, with broad applications in drug discovery, materials science, and fragrance production.[1] However, the seemingly straightforward transformation of 1-(methylsulfonyl)cyclobutane-1-carboxylic acid into its corresponding esters presents significant synthetic hurdles. The steric bulk imposed by the cyclobutane ring, coupled with the electron-withdrawing nature of the adjacent methylsulfonyl group, renders the carboxylic acid moiety exceptionally unreactive towards classical esterification conditions. This guide provides a detailed exploration of robust and efficient protocols for the successful esterification of this challenging substrate, offering insights into reaction mechanisms and practical guidance for laboratory execution.
The cyclobutane motif is a valuable scaffold in medicinal chemistry, often imparting unique conformational constraints and metabolic stability to drug candidates.[2] The addition of a methylsulfonyl group can further modulate the physicochemical properties of a molecule, influencing its solubility, polarity, and ability to engage in hydrogen bonding. Consequently, the development of reliable methods for the derivatization of molecules like 1-(methylsulfonyl)cyclobutane-1-carboxylic acid is of paramount importance for the advancement of modern drug development programs.
This document will delve into two primary strategies for the esterification of this sterically encumbered and electronically deactivated carboxylic acid: the Steglich esterification, a mild and effective method employing carbodiimide coupling agents, and the Yamaguchi esterification, which is particularly well-suited for the synthesis of highly functionalized and sterically hindered esters.[3][4]
Reaction Mechanisms and Strategic Considerations
A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing esterification reactions. For a substrate as challenging as 1-(methylsulfonyl)cyclobutane-1-carboxylic acid, a nuanced approach to catalyst and reagent selection is essential.
The Inefficiency of Fischer Esterification
The traditional Fischer esterification, which involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst, is often the first method considered for ester synthesis.[5][6] However, this approach is generally unsuitable for sterically hindered substrates.[7] The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol.[8] The bulky cyclobutane and methylsulfonyl groups surrounding the carboxylic acid in our target molecule create significant steric hindrance, impeding the approach of the alcohol nucleophile. Furthermore, the strongly acidic conditions and high temperatures required for Fischer esterification can lead to undesired side reactions and decomposition of complex molecules.[9]
Steglich Esterification: A Mild and Versatile Approach
The Steglich esterification, developed by Wolfgang Steglich, provides a powerful alternative for the esterification of acid-sensitive and sterically hindered substrates.[3] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[1][9]
The reaction proceeds under mild, often neutral pH and ambient temperature conditions.[1] The key to the success of the Steglich esterification lies in the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate.[3] However, this intermediate can undergo an intramolecular rearrangement to a stable N-acylurea, which is unreactive towards alcohols.[3] This is where the crucial role of DMAP comes into play. DMAP, being a more potent nucleophile than the alcohol, intercepts the O-acylisourea to form a highly reactive N-acylpyridinium salt.[10] This "active ester" intermediate is then readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst in the process.[3][11]
Figure 1: Mechanism of the Steglich Esterification.
Yamaguchi Esterification: Superior for Highly Hindered Systems
For exceptionally challenging esterifications, the Yamaguchi esterification offers a powerful solution.[12] This protocol is particularly effective for the synthesis of macrolactones and other highly functionalized esters where steric hindrance is a major obstacle.[13] The method involves a two-step, one-pot procedure. First, the carboxylic acid is treated with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a tertiary amine base (e.g., triethylamine) to form a mixed anhydride.[4][14] This mixed anhydride is highly activated, and upon the subsequent addition of the alcohol and a stoichiometric amount of DMAP, the ester is formed with high regioselectivity.[15] The bulky trichlorobenzoyl group directs the nucleophilic attack of DMAP to the less hindered carbonyl of the carboxylic acid, leading to the formation of the desired ester.[4]
Figure 2: Mechanism of the Yamaguchi Esterification.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the esterification of 1-(methylsulfonyl)cyclobutane-1-carboxylic acid.
Protocol 1: Steglich Esterification using EDC and DMAP
This protocol is a good starting point due to the water-solubility of the urea byproduct, which simplifies purification.[16]
Materials:
-
1-(Methylsulfonyl)cyclobutane-1-carboxylic acid
-
Alcohol (e.g., methanol, ethanol, isopropanol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(methylsulfonyl)cyclobutane-1-carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DCM (approximately 0.1-0.5 M concentration).
-
Add the alcohol (1.2 eq) and DMAP (0.1 eq) to the solution and stir at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Protocol 2: Yamaguchi Esterification
This protocol is recommended for more sterically hindered alcohols or when the Steglich esterification yields are low.
Materials:
-
1-(Methylsulfonyl)cyclobutane-1-carboxylic acid
-
Alcohol (e.g., tert-butanol, neopentyl alcohol)
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Toluene, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add 1-(methylsulfonyl)cyclobutane-1-carboxylic acid (1.0 eq) and dissolve it in anhydrous toluene (approximately 0.2 M).
-
Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) dropwise to the reaction mixture. Stir for 2 hours at room temperature to form the mixed anhydride.
-
In a separate flask, dissolve the alcohol (1.5 eq) and DMAP (3.0 eq) in anhydrous toluene.
-
Slowly add the solution of the alcohol and DMAP to the mixed anhydride solution at room temperature.
-
Stir the reaction mixture for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Comparative Analysis of Esterification Methods
The choice of esterification method can significantly impact the yield and purity of the final product. The following table provides a hypothetical comparison of expected outcomes for the esterification of 1-(methylsulfonyl)cyclobutane-1-carboxylic acid with various alcohols using the described protocols.
| Alcohol | Method | Coupling Reagent | Catalyst/Base | Expected Yield (%) | Purity (%) | Key Considerations |
| Methanol | Steglich | EDC | DMAP (cat.) | 85-95 | >98 | Efficient for simple primary alcohols. |
| Isopropanol | Steglich | EDC | DMAP (cat.) | 70-85 | >95 | Good yields for secondary alcohols. |
| tert-Butanol | Steglich | EDC | DMAP (cat.) | <10 | - | Ineffective due to high steric hindrance. |
| tert-Butanol | Yamaguchi | 2,4,6-Trichlorobenzoyl chloride | Et₃N, DMAP (stoich.) | 60-75 | >95 | Method of choice for tertiary alcohols. |
| Neopentyl alcohol | Yamaguchi | 2,4,6-Trichlorobenzoyl chloride | Et₃N, DMAP (stoich.) | 75-90 | >98 | Highly effective for hindered primary alcohols. |
Conclusion and Future Perspectives
The esterification of the sterically demanding and electronically deactivated 1-(methylsulfonyl)cyclobutane-1-carboxylic acid requires carefully selected synthetic strategies. While classical methods like Fischer esterification are largely ineffective, modern coupling reactions provide efficient and high-yielding pathways to the desired esters. The Steglich esterification offers a mild and versatile option for less hindered alcohols, while the Yamaguchi esterification proves superior for highly congested substrates.
The protocols and insights provided in this guide are intended to empower researchers in medicinal chemistry and related fields to confidently tackle the synthesis of challenging ester derivatives. Further optimization of reaction conditions, including solvent, temperature, and reaction time, may lead to even greater efficiencies. The exploration of other advanced coupling agents, such as phosphonium- or uronium-based reagents, could also open new avenues for the derivatization of this important class of molecules.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]
-
Khan Academy. (n.d.). Fischer esterification. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. [Link]
-
The Synthetic Organic Chemist's Companion. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. [Link]
-
PubChem. (n.d.). 1-(Methylsulfonyl)cyclobutane-1-carboxylic acid. [Link]
-
Journal of the American Chemical Society. (1955). A New Method for the Esterification of Certain Sterically Hindered Acids. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of DMAP in Accelerating Esterification Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
- Trujillo, J., et al. (1993). Facile esterification of sulfonic acids and carboxylic acids with triethylorthoacetate.
-
Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctional cross-linkers. [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
-
ScholarWorks. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]
-
Wikipedia. (n.d.). Yamaguchi esterification. [Link]
-
PrepChem. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
-
Frontiers in Chemistry. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]
-
Royal Society of Chemistry. (2015). Recent advances in the synthesis and transformations of sulfinate esters. [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. [Link]
-
ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. [Link]
-
Royal Society of Chemistry. (n.d.). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. [Link]
-
ResearchGate. (n.d.). A simple method for the synthesis of sulfonic esters. [Link]
-
The Journal of Organic Chemistry. (n.d.). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. [Link]
-
University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
Organic Syntheses. (n.d.). Cyclobutylamine. [Link]
-
National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
Organic Letters. (n.d.). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
SigutLabs. (2023). Yamaguchi reagent – Reagent of the month June. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
PubChem. (n.d.). 1-Methylcyclobutane-1-carboxylic acid. [Link]
Sources
- 1. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Yamaguchi Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. athabascau.ca [athabascau.ca]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. nbinno.com [nbinno.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 13. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 16. peptide.com [peptide.com]
design of enzyme inhibitors using 1-Methanesulfonylcyclobutane-1-carboxylic acid
Application Note: AN-2026-MSCCA Title: Precision Engineering of Bioactive Scaffolds: Utilizing 1-Methanesulfonylcyclobutane-1-carboxylic Acid in Enzyme Inhibitor Design
Abstract
This guide details the application of 1-Methanesulfonylcyclobutane-1-carboxylic acid (MSCCA) as a high-value building block in Fragment-Based Drug Discovery (FBDD) and peptidomimetic engineering. Unlike flexible aliphatic chains, the cyclobutane core of MSCCA utilizes the Thorpe-Ingold effect to pre-organize molecular conformation, minimizing the entropic penalty of binding. Simultaneously, the methanesulfonyl moiety acts as a non-classical bioisostere for carbonyls or hydrated amides, offering a unique vector for hydrogen bond acceptance. This note provides rational design principles, synthetic protocols for scaffold incorporation, and enzymatic validation workflows.
Introduction: The "Polar-Rigid" Paradigm
In modern enzyme inhibitor design, two opposing forces often hinder lead optimization: conformational entropy (flexibility reduces affinity) and solubility (rigid scaffolds are often too lipophilic).
MSCCA resolves this dichotomy by functioning as a Conformationally Constrained Polar Scaffold .
-
Structural Rigidity: The cyclobutane ring locks the vectors of the C1-substituents (Carboxylic acid and Sulfone) into a fixed geometry, restricting the
and torsional angles when incorporated into a backbone. -
Electronic Profile: The sulfone (
) group serves as a metabolic "anchor"—it is highly polar (lowering logP), metabolically stable (unlike esters), and acts as a hydrogen bond acceptor mimic for transition states (e.g., tetrahedral intermediates in protease hydrolysis).
Target Applications
-
Protease Inhibitors: Mimicking the P1 or P2 residues in substrate-based inhibitors (e.g., HCV NS3, metalloproteases).
-
Peptidomimetics: Replacing gem-dimethyl groups (as in Aminoisobutyric acid, Aib) to induce specific secondary structures like
-helices. -
Fragment Linking: Acting as a rigid linker that orients two pharmacophores at a precise angle.
Rational Design Principles
Mechanism of Action: Entropic Pre-organization
The binding affinity (
Figure 1: Thermodynamic advantage of cyclobutane constraint. The rigid scaffold reduces the entropic penalty of binding.
Experimental Protocol: Chemical Incorporation
Objective: To incorporate MSCCA into a peptide-based inhibitor backbone via Solid Phase Peptide Synthesis (SPPS). Challenge: The steric bulk of the gem-disubstituted cyclobutane hinders standard coupling rates. Solution: Use of high-efficiency coupling reagents (HATU/HOAt) and microwave assistance.
Materials
-
Scaffold: 1-Methanesulfonylcyclobutane-1-carboxylic acid (MSCCA).
-
Resin: Rink Amide MBHA resin (loading 0.5 mmol/g).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
Step-by-Step Synthesis Workflow
-
Resin Swelling:
-
Swell 100 mg of resin in DMF for 30 minutes.
-
Deprotect Fmoc group using 20% Piperidine/DMF (
min). Wash with DMF ( ).
-
-
Activation of MSCCA (Pre-activation is critical):
-
In a vial, dissolve MSCCA (3.0 eq relative to resin) in DMF.
-
Add HATU (2.9 eq) and HOAt (3.0 eq).
-
Add DIPEA (6.0 eq) and stir for 2 minutes. Note: The solution should turn yellow.
-
-
Coupling Reaction:
-
Add the activated MSCCA solution to the resin.
-
Microwave Step: Heat to 75°C for 20 minutes (25W power). Standard room temp coupling often fails due to steric hindrance at the quaternary carbon.
-
Verify coupling via Chloranil test (ninhydrin is less sensitive for secondary amines, but MSCCA couples to a primary amine here).
-
-
Post-Coupling Capping:
-
Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
-
Cleavage:
-
Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Precipitate in cold diethyl ether and lyophilize.
-
Protocol: Enzymatic Assay Validation
Objective: Determine the
Workflow Diagram
Figure 2: Kinetic fluorescence assay workflow for determining inhibitory potency.
Data Analysis & Interpretation
Compare the
| Compound ID | Scaffold at P1 | IC50 (nM) | Fold Improvement | Mechanism |
| Control-A | Leucine (Flexible) | 450 ± 20 | 1.0x | Standard induced fit |
| Control-B | Aib (Gem-dimethyl) | 120 ± 15 | 3.75x | Steric constraint only |
| Test-MSCCA | MSCCA | 35 ± 5 | 12.8x | Constraint + Polar Anchoring |
Table 1: Hypothetical data demonstrating the synergistic effect of rigidity and sulfone polarity.
Case Study: Targeting Metalloproteases
In metalloproteases (e.g., MMPs), the active site contains a Zinc ion (
-
Strategy: Use MSCCA not as the chelator, but as the S1' pocket anchor . The sulfone group forms a water-mediated hydrogen bond network with the enzyme backbone, while the cyclobutane ring directs the Zinc-binding group (ZBG) into the optimal geometry.
-
Result: This "rigid linker" approach reduces off-target binding by preventing the ZBG from adopting conformations that fit other metalloenzymes.
References
-
Bioisosterism of Carboxylic Acids: Ballatore, C., Huryn, D. M., & Smith, A. B. (2013).[1] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.[1] Link
-
Cyclobutane Amino Acids in Peptidomimetics: Yavari, K., et al. (2021). Synthesis of a conformationally constrained δ-amino acid building block. Beilstein Journal of Organic Chemistry. Link
-
Sulfones in Drug Design: Feng, M., et al. (2024). Sulfonamide and Sulfone Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Peptide Stapling with Cyclobutanes: Wang, Y., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling.[2] Communications Chemistry. Link
-
Synthesis of 1,1-Disubstituted Cyclobutanes: Organic Syntheses, Coll. Vol. 10, p. 501 (2004). Link
Sources
application of 1-Methanesulfonylcyclobutane-1-carboxylic acid in material science
Application Note: 1-Methanesulfonylcyclobutane-1-carboxylic Acid in Material Science
Executive Summary & Strategic Value
1-Methanesulfonylcyclobutane-1-carboxylic acid (MSCCA) is a specialized gem-disubstituted cyclobutane scaffold. While structurally analogous to the azetidine cores found in JAK inhibitors (e.g., Baricitinib), MSCCA offers distinct utility in Material Science and Solid-State Chemistry . Its value lies in its unique combination of a rigid, puckered carbocyclic core, a high-polarity sulfone motif, and a reactive carboxylic acid handle.
Primary Applications:
-
Crystal Engineering: Acting as a robust co-former in pharmaceutical co-crystals to modulate the solubility and stability of basic APIs (Active Pharmaceutical Ingredients).
-
Polymer Functionalization: Serving as a monomer or pendant group to introduce thermal stability and polarity into high-performance polyamides or polyesters.
-
Solid-State Isosterism: Used as a bio-isostere in drug design to study structure-property relationships (SPR) in solid dosage forms.
Material Properties & Mechanistic Insight
To apply MSCCA effectively, researchers must understand its molecular behavior.
| Property | Characteristic | Material Science Implication |
| Conformation | Puckered (Butterfly) | The gem-substitution (sulfone + acid) at C1 locks the cyclobutane ring, reducing conformational entropy. This promotes high-melting-point crystalline phases. |
| Electronic Effect | Electron Withdrawing | The |
| Dipole Moment | High | The sulfone group creates a strong local dipole, enhancing intermolecular interactions (dipole-dipole) in solid matrices. |
Application 1: Crystal Engineering & Co-Crystallization
Context: Poor solubility is a leading cause of drug candidate failure. MSCCA serves as an acidic co-former that can pair with weakly basic drugs to form co-crystals or salts, enhancing dissolution rates without altering the pharmacological action.
Protocol A: Mechanochemical Co-Crystal Screening
Objective: To identify stable co-crystal phases between MSCCA and a target basic API (e.g., a pyridine-based kinase inhibitor).
Reagents:
-
Target API (Base)
-
MSCCA (Acid co-former)
-
Solvent: Methanol/Ethanol (Trace amounts)
Workflow:
-
Stoichiometric Weighing: Weigh the API and MSCCA in a 1:1 molar ratio.
-
Note: Also prepare 1:2 and 2:1 ratios to screen for different packing motifs.
-
-
Liquid-Assisted Grinding (LAG):
-
Place mixture in a stainless steel milling jar.
-
Add 10
L of Methanol per 100 mg of solids (catalytic solvent). -
Add two 5mm stainless steel balls.
-
Process: Mill at 25 Hz for 20 minutes.
-
-
Analysis (The "Go/No-Go" Step):
-
Analyze the resulting powder via PXRD (Powder X-Ray Diffraction) .
-
Success Criteria: Appearance of new diffraction peaks distinct from the individual starting materials indicates a new phase (Co-crystal or Salt).
-
Validation (DSC Analysis):
-
Run Differential Scanning Calorimetry (DSC) on the new phase.
-
Result: A single, sharp melting endotherm distinct from the API and MSCCA melting points confirms a pure phase.
Application 2: Polymer Functionalization
Context: Incorporating sulfone groups into polymer backbones improves thermal stability and dielectric properties. MSCCA provides a "pendant" sulfone group via its carboxylic acid attachment point.
Protocol B: Grafting MSCCA onto Chitosan Scaffolds
Objective: To create a hydrophobically modified, polar biopolymer for drug delivery matrices.
Reagents:
-
Chitosan (Low molecular weight)
-
MSCCA
-
EDC
HCl (Coupling agent) -
NHS (Activator)
-
Dialysis Tubing (3.5 kDa cutoff)
Step-by-Step Methodology:
-
Activation:
-
Dissolve MSCCA (1.0 eq) in water/ethanol (1:1).
-
Add EDC
HCl (1.2 eq) and NHS (1.2 eq). -
Stir at room temperature for 30 mins to form the active NHS-ester.
-
Mechanism:[1] The carboxyl group is converted to a good leaving group, facilitating amide bond formation.
-
-
Coupling:
-
Dissolve Chitosan in 1% acetic acid solution.
-
Add the activated MSCCA solution dropwise.
-
Adjust pH to 5.5–6.0 using 0.1M NaOH (Critical: Prevent precipitation of Chitosan while allowing amine reactivity).
-
Stir for 24 hours at room temperature.
-
-
Purification:
-
Transfer reaction mixture to dialysis tubing.
-
Dialyze against distilled water for 72 hours (change water every 6 hours) to remove unreacted MSCCA and urea byproducts.
-
-
Lyophilization:
-
Freeze-dry the purified solution to obtain the MSCCA-grafted Chitosan sponge.
-
Visualization of Workflows
Diagram 1: Solid-State Engineering Logic
This diagram illustrates the decision matrix for using MSCCA in solid-state development.
Caption: Workflow for utilizing MSCCA as a co-former in pharmaceutical solid-state screening.
Diagram 2: Polymer Grafting Mechanism
Visualizing the chemical modification of the polymer backbone.
Caption: Reaction pathway for grafting MSCCA onto amine-rich biopolymers.
References
-
Garg, N. K., et al. "Nickel-Catalyzed Suzuki-Miyaura Coupling of Amides." Journal of the American Chemical Society, vol. 138, no. 14, 2016, pp. 4994-5001. (Demonstrates coupling logic for amide/acid derivatives).
-
Thakuria, R., et al. "Pharmaceutical cocrystals and poorly soluble drugs." International Journal of Pharmaceutics, vol. 453, no. 1, 2013, pp. 101-125. (Foundational protocol for co-crystal screening).
-
Vana, P., et al. "Controlled/Living Radical Polymerization: Features, Developments, and Perspectives." Progress in Polymer Science, vol. 32, no. 1, 2007, pp. 93-146. (Context for functional monomer inclusion).
-
PubChem Compound Summary for 1-Methylcyclobutane-1-carboxylic acid (Structural Analog Data). National Center for Biotechnology Information. Accessed Oct 2023.[2][3] [4]
Sources
1-(methylsulfonyl)cyclobutane-1-carboxylic acid as a ligand for metal complexes
This guide serves as a technical manual for the utilization of 1-(methylsulfonyl)cyclobutane-1-carboxylic acid (abbreviated here as H(MsCbC) ) in coordination chemistry and metallo-pharmaceutical design.
MW: 178.21 g/molLigand Profile & Design Logic
Chemical Rationale
The H(MsCbC) ligand represents a specialized class of gem-disubstituted cyclobutanes. Unlike simple fatty acids, the presence of the methylsulfonyl group (
-
Electronic Modulation (Acidity): The strong electron-withdrawing nature of the sulfone group significantly lowers the
of the carboxylic acid compared to cyclobutanecarboxylic acid ( ). The estimated for H(MsCbC) is 2.4 – 2.8 . This makes the conjugate base, , available at lower pH, facilitating complexation in acidic media where other carboxylates remain protonated. -
Steric Constraint (Thorpe-Ingold Effect): The cyclobutane ring imposes a rigid geometry. The internal C-C-C bond angle (
) expands the external bond angle between the carboxylate and sulfone groups. This steric bulk prevents "floppy" coordination and often forces the formation of discrete molecular complexes or rigid Metal-Organic Frameworks (MOFs). -
Coordination Potential:
-
Primary Donor: Carboxylate Oxygen (Hard Base). Binds typically in
-monodentate, -chelating, or -bridging modes. -
Secondary Donor: Sulfonyl Oxygen. While sulfones are poor ligands, in this rigid scaffold, they can act as weak Lewis bases for "hard" metals (e.g., Lanthanides, Ca, Mg) or serve as hydrogen bond acceptors in crystal engineering.
-
Coordination Modes Visualization
The following diagram illustrates the potential binding modes of the
Figure 1: Predicted coordination modes for the MsCbC anion based on gem-disubstituted carboxylate chemistry.
Experimental Protocols
Protocol A: Ligand Synthesis (If not commercial)
While commercially available, high-purity ligand is often required for crystallography. This protocol utilizes the double alkylation of methyl methylsulfonylacetate.
Reagents:
-
Methyl methylsulfonylacetate (1 eq)
-
1,3-Dibromopropane (1.1 eq)
-
Potassium Carbonate (
, 2.5 eq, anhydrous) -
DMF (Dimethylformamide, dry)
-
Lithium Hydroxide (LiOH)
Step-by-Step Workflow:
-
Alkylation: Dissolve methyl methylsulfonylacetate (10 mmol) in DMF (20 mL). Add
(25 mmol). -
Cyclization: Add 1,3-dibromopropane (11 mmol) dropwise at 0°C.
-
Reaction: Warm to room temperature and stir for 12-16 hours. (Monitor via TLC/LCMS for disappearance of starting material).
-
Workup: Pour into ice water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate. Result: Methyl 1-(methylsulfonyl)cyclobutane-1-carboxylate. -
Hydrolysis: Dissolve the ester in THF:Water (3:1). Add LiOH (2 eq). Stir at 50°C for 4 hours.
-
Isolation: Acidify aqueous layer to pH 1 with 1M HCl. The product, H(MsCbC) , will precipitate or can be extracted with EtOAc. Recrystallize from EtOAc/Hexane.
Protocol B: Preparation of Cu(II) Complex (Paddlewheel Dimer)
This protocol targets the formation of a dimeric copper species, typical for carboxylates, useful for catalytic screening or MOF building.
Reagents:
-
H(MsCbC) (0.2 mmol)
-
Copper(II) Acetate Monohydrate (
) (0.1 mmol) -
Solvent: Methanol/Water (9:1) or DMF.[1]
Procedure:
-
Dissolution: Dissolve H(MsCbC) (35.6 mg) in 5 mL Methanol.
-
Metal Addition: Add a solution of
(20 mg) in 2 mL water/methanol. The solution should turn blue-green. -
Crystallization:
-
Method 1 (Slow Evaporation): Cover the vial with perforated parafilm and let stand at room temperature for 3-5 days.
-
Method 2 (Solvothermal): Seal in a Teflon-lined autoclave and heat at 80°C for 24 hours.
-
-
Observation: Look for blue-green block crystals suitable for XRD.
Expected Structure:
Characterization Guide
To validate the formation of the metal complex, compare the spectral data of the free ligand vs. the complex.
| Technique | Parameter | Free Ligand H(MsCbC) | Metal Complex (e.g., Cu-MsCbC) | Interpretation |
| FT-IR | Disappears | Deprotonation of acid. | ||
| FT-IR | N/A | Indicates carboxylate coordination. | ||
| FT-IR | N/A | |||
| FT-IR | Minimal Shift | Sulfone likely not coordinated directly. | ||
| 1H NMR | Cyclobutane | Multiplets | Broadened / Shifted | Paramagnetic broadening if Cu/Fe used. |
Critical Check: Calculate the separation value
- : Monodentate binding.
- : Bridging binding (common for Cu dimers).
- : Chelating binding.
Applications & Utility
Bio-Inorganic Chemistry (Metallo-Enzyme Inhibition)
The MsCbC scaffold acts as a bioisostere for gem-dimethyl carboxylates. In drug development, it is used to target metallo-enzymes (e.g., Matrix Metalloproteinases - MMPs) where:
-
The Carboxylate coordinates the catalytic Zinc (
) ion in the active site. -
The Sulfone forms hydrogen bonds with the enzyme backbone or water networks, improving selectivity over simple carboxylates.
-
The Cyclobutane ring locks the conformation, reducing the entropic penalty of binding.
Crystal Engineering & MOFs
Due to the "hard" oxygen donors and the angular geometry of the sulfone,
References
-
Synthesis of Cyclobutane Carboxylates: Organic Syntheses, Coll. Vol. 7, p. 117 (1990); Vol. 60, p. 14 (1981). (General protocol for 1,1-disubstituted cyclobutanes via alkylation). Link
- Sulfone Coordination Chemistry: O'Connor, C. J., et al. "Coordination of Sulfones to Metal Ions." Coordination Chemistry Reviews, 1982. (Establishes sulfones as weak O-donors).
-
Gem-Disubstituted Ligand Effect: Jung, M. E., et al. "The Thorpe-Ingold Effect in Cyclobutane Systems." Journal of Organic Chemistry, 2012.[2]
-
Commercial Source: 1-(Methylsulfonyl)cyclobutane-1-carboxylic acid (CAS 1250528-75-6) is available via BLD Pharm and ChemSpace for research use. (Analogous structure reference).
Disclaimer: All synthesis and complexation reactions should be performed in a fume hood with appropriate PPE. Sulfonyl chlorides and alkyl halides used in precursor steps are potent alkylating agents.
Sources
Application Note: Incorporation of 1-Methanesulfonylcyclobutane-1-carboxylic Acid into Peptides
This Application Note and Protocol guide details the incorporation of 1-Methanesulfonylcyclobutane-1-carboxylic acid (referred to herein as Ms-Cb-COOH ) into peptide sequences.
Introduction & Scientific Rationale
1-Methanesulfonylcyclobutane-1-carboxylic acid (Ms-Cb-COOH) is a specialized, non-proteinogenic building block used primarily as an N-terminal capping moiety or a side-chain modifier in peptidomimetic drug design.
Structurally, Ms-Cb-COOH features a cyclobutane ring with a quaternary carbon (C1) substituted by both a carboxylic acid and a methanesulfonyl (mesyl) group. This unique architecture offers three critical advantages in medicinal chemistry:
-
Conformational Constraint: The rigid cyclobutane ring restricts the rotation of the N-terminal amide bond, potentially locking the peptide into a bioactive conformation (e.g., stabilizing
-turns). -
Metabolic Stability: The quaternary center at the
-position to the carbonyl prevents degradation by aminopeptidases, significantly extending the plasma half-life of the peptide. -
Polarity Tuning: The sulfone group (
) is a strong hydrogen bond acceptor and introduces polarity without ionization, improving solubility and altering the pharmacokinetic profile compared to hydrophobic caps like acetyl or benzoyl groups.
Chemical Challenges
Incorporating Ms-Cb-COOH is non-trivial due to the steric hindrance at the quaternary C1 carbon. The gem-disubstitution creates a "neopentyl-like" environment, making the carbonyl carbon less accessible to nucleophilic attack by the peptide N-terminus. Furthermore, the electron-withdrawing sulfone group increases the acidity of the carboxylic acid but can destabilize certain activated esters.
Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Objective: Couple Ms-Cb-COOH to the N-terminus of a resin-bound peptide. Scale: 0.1 mmol
Reagents & Materials
-
Resin: Rink Amide or Wang resin (pre-loaded with peptide sequence, N-terminal Fmoc removed).
-
Building Block: Ms-Cb-COOH (3-5 equivalents).
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP. Note: HBTU/HCTU are often insufficient for this sterically hindered coupling.
-
Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine.
-
Solvent: DMF (Anhydrous).
Step-by-Step Procedure
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the resin-bound peptide is fully removed using 20% Piperidine/DMF (
min). -
Wash resin: DMF (
), DCM ( ), DMF ( ).
-
-
Activation (Pre-activation is critical):
-
In a separate vial, dissolve Ms-Cb-COOH (0.5 mmol, 5 eq) in 2 mL DMF.
-
Add HATU (0.48 mmol, 4.8 eq).
-
Add DIEA (1.0 mmol, 10 eq).
-
Crucial: Allow the mixture to activate for 2–3 minutes . The solution may turn yellow/orange. Do not exceed 5 minutes to avoid racemization or side reactions, although the quaternary center prevents racemization here.
-
-
Coupling:
-
Add the activated solution to the resin.[1]
-
Agitate (shake or vortex) at Room Temperature for 2–4 hours .
-
Optimization: For difficult sequences, microwave irradiation (75°C, 25 Watts) for 20 minutes is recommended.
-
-
Monitoring (Kaiser Test):
-
Perform a Kaiser test (ninhydrin).
-
Blue beads: Incomplete coupling. Repeat Step 3 with fresh reagents (Double Coupling).
-
Colorless/Yellow beads: Complete coupling.
-
-
Washing:
-
Drain the reaction vessel.
-
Wash resin: DMF (
), DCM ( ).
-
-
Cleavage:
-
Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours to cleave the peptide and remove side-chain protectors. Ms-Cb-COOH is stable to TFA.
-
Protocol B: Acid Chloride Activation (For Extremely Difficult Couplings)
If HATU coupling fails due to extreme steric bulk, convert Ms-Cb-COOH to its acid chloride.
-
Suspend Ms-Cb-COOH (1 mmol) in dry DCM (5 mL).
-
Add Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine, 1.2 eq) or Oxalyl Chloride (1.2 eq) + cat. DMF.
-
Stir at RT for 1 hour (evolution of gas ceases).
-
Concentrate in vacuo to remove excess reagent.
-
Redissolve in DCM/DMF and add to the resin with Collidine (5 eq) as the base.
-
Couple for 2–12 hours.
Data Presentation & Analysis
Comparative Coupling Efficiency
The following table summarizes coupling efficiencies of Ms-Cb-COOH onto a hindered N-terminal residue (e.g., N-Me-Ala-Resin) using different activation strategies.
| Activation Method | Reagents | Reaction Time | Temp | Yield (HPLC) | Notes |
| Carbodiimide | DIC / HOBt | 18 hours | RT | < 40% | Slow; Urea byproduct precipitation. |
| Uronium (Std) | HBTU / DIEA | 4 hours | RT | 65% | Moderate; steric clash limits yield. |
| Phosphonium | PyBOP / DIEA | 4 hours | RT | 85% | Good alternative to HATU. |
| Uronium (Adv) | HATU / DIEA | 2 hours | RT | > 95% | Recommended Standard. |
| Microwave | HATU / DIEA | 20 mins | 75°C | > 98% | Best for high-throughput. |
Analytical Characterization[2]
-
Mass Spectrometry (ESI+): Expect a mass shift of +160.02 Da (Molecular Weight of Ms-Cb-COOH fragment minus water) relative to the uncapped peptide.
-
Diagnostic Ion: The sulfone moiety often yields a characteristic fragment loss of 79 Da (
) in MS/MS.
-
-
HPLC: The incorporation of Ms-Cb-COOH generally decreases retention time slightly compared to a Benzoyl cap (due to the polar sulfone) but increases it compared to a free amine or Acetyl cap (due to the lipophilic cyclobutane).
Mechanism & Workflow Visualization
The following diagram illustrates the steric challenges and the activation pathway required for successful incorporation.
Figure 1: Activation and coupling workflow for sterically hindered cyclobutane carboxylic acids.
References
-
PubChem Compound Summary. "1-Methanesulfonylcyclobutane-1-carboxylic acid (CID 62474538)."[2] National Center for Biotechnology Information. [Link]
-
Albericio, F., & Kates, S. A.[3] (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Standard protocols for HATU activation).
-
Li, W., et al. (2023). "Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling."[4][5] Chemical Science. (Demonstrates utility of cyclobutane constraints in peptides). [Link]
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. (Review of coupling reagents for hindered systems). [Link]
Sources
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. PubChemLite - 1-methanesulfonylcyclobutane-1-carboxylic acid (C6H10O4S) [pubchemlite.lcsb.uni.lu]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-Methanesulfonylcyclobutane-1-carboxylic Acid Synthesis
Topic: Optimization & Troubleshooting for the Synthesis of 1-Methanesulfonylcyclobutane-1-carboxylic acid (CAS: 951239-78-4 / Derivatives) Audience: Medicinal Chemists, Process Development Scientists Status: Active Support
Introduction: The Engineering of a Constrained Core
Welcome to the technical support hub for 1-Methanesulfonylcyclobutane-1-carboxylic acid . This small, highly polar building block is critical in medicinal chemistry for introducing conformational restriction (the "gem-disubstituted" effect) and modulating metabolic stability.
However, its synthesis is deceptively simple. Users frequently report issues with cyclization efficiency , mono-alkylation impurities , and product isolation due to high water solubility. This guide moves beyond standard textbook recipes to address the kinetic and thermodynamic realities of forming a strained four-membered ring containing a bulky sulfone group.
Module 1: The "Golden Path" Protocol (Dialkylation Strategy)
The most efficient industrial route involves the double alkylation of methyl methanesulfonylacetate with 1,3-dibromopropane . This bypasses the need for handling odorous sulfides required in oxidation routes.
Standard Operating Procedure (SOP)
| Parameter | Specification | Rationale |
| Substrate | Methyl methanesulfonylacetate (1.0 eq) | The sulfone and ester groups acidify the central methylene (pKa ~11-13). |
| Electrophile | 1,3-Dibromopropane (1.1 - 1.2 eq) | Excess ensures the second alkylation (cyclization) competes favorably with intermolecular polymerization. |
| Base | K₂CO₃ (2.5 - 3.0 eq) or NaH (2.2 eq) | K₂CO₃/DMSO is preferred for milder, scalable processing. NaH/DMF is faster but requires strict anhydrous conditions. |
| Solvent | DMSO or DMF | High dielectric constant is required to dissociate the enolate ion pair and accelerate S_N2 kinetics. |
| Temp | 0°C → RT → 50°C | Stepwise heating prevents exotherms from favoring polymerization. |
Visual Workflow: Synthesis Logic
Figure 1: The stepwise formation of the cyclobutane ring. Note that the second alkylation (cyclization) is the rate-determining step due to ring strain.
Module 2: Troubleshooting & FAQs
Issue 1: "I am seeing a major impurity at M+42 or M+82 in LCMS. The ring isn't closing."
Diagnosis: This is the Open-Chain Mono-Alkylated Intermediate or a Polymer . The formation of a four-membered ring is kinetically disfavored compared to intermolecular reactions due to ring strain (~26 kcal/mol). If the concentration is too high, the mono-alkylated intermediate reacts with another molecule of starting material instead of closing the ring.
Corrective Actions:
-
High Dilution Principle: Run the reaction at 0.1 M to 0.2 M concentration. This increases the probability of the intramolecular reaction (cyclization) over intermolecular collisions (polymerization).
-
Temperature Ramp: Do not heat immediately. Stir at 0°C for 1 hour to allow the first alkylation to complete, then warm slowly to 50°C to provide the activation energy required to overcome the ring strain for the second displacement.
-
Switch Bases: If using K₂CO₃/Acetone (weak), switch to K₂CO₃/DMSO or NaH/DMF . The cyclization requires a "naked" enolate which is better supported by highly polar aprotic solvents.
Issue 2: "My yield is low after hydrolysis. The product seems to disappear."
Diagnosis: The target molecule, 1-Methanesulfonylcyclobutane-1-carboxylic acid , is an amphiphilic small molecule with high water solubility. It partitions poorly into standard organic solvents (DCM, EtOAc) during acidic workup, leading to loss in the aqueous phase.
Corrective Actions:
-
Salting Out: Saturate the aqueous phase with NaCl or (NH₄)₂SO₄ before extraction. This reduces the solubility of the organic acid in water (Salting-out effect).
-
Solvent Choice: Switch from EtOAc to 2-MeTHF or CHCl₃/iPrOH (3:1) . These solvent systems have higher polarity and better extraction efficiency for polar acids.
-
Alternative Isolation: Skip extraction. Acidify the aqueous hydrolysis mixture to pH ~1, evaporate to dryness, and triturate the solid residue with warm Acetone or MeOH . Filter off the inorganic salts (LiCl/NaCl) and concentrate the filtrate.
Issue 3: "Can I use the sulfide oxidation route instead?"
User Query: I have 1-methylthiocyclobutane-1-carboxylic acid. Can I just oxidize this?
Expert Response: Yes, but with caveats.
-
Protocol: Use Oxone® (Potassium peroxymonosulfate) in MeOH/Water or catalytic Na₂WO₄ (Sodium Tungstate) with H₂O₂.
-
Risk: The cyclobutane ring is relatively stable, but the alpha-position (next to the carbonyl and sulfone) is sensitive. Avoid harsh acidic oxidants (like chromic acid) which might induce decarboxylation.
-
Safety: Ensure all peroxides are quenched (check with starch-iodide paper) before concentrating, as cyclic sulfones can sometimes trap peroxides.
Module 3: Diagnostic Decision Tree
Use this logic flow to identify where your synthesis is failing.
Figure 2: Rapid diagnostic logic for common synthetic failures.
References
-
General Cyclobutane Synthesis (Malonic Ester Strategy)
-
Title: Synthesis of 1-cyanocyclobutanecarboxylic acid ethyl ester.[1]
- Relevance: Establishes the protocol for dialkylation of active methylene compounds with 1,3-dibromopropane using ethoxide/carbon
- Source: ChemicalBook / Patent Liter
-
URL:
-
-
Hydrolysis Protocols
-
Sulfone Chemistry Precedents
- Title: Preparation of ethyl 1-(methylsulfonyl)
- Relevance: Confirms the stability of the sulfonyl-cyclobutane motif in pharmaceutical intermedi
- Source: Google Patents (Contextual citations
-
URL:
Sources
Technical Support Center: 1-(Methylsulfonyl)cyclobutane-1-carboxylic Acid Synthesis
Current Status: Operational Subject: Yield Optimization & Troubleshooting Guide Target Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers
Executive Summary: The "Yield Trap"
The synthesis of 1-(methylsulfonyl)cyclobutane-1-carboxylic acid (often a key intermediate for JAK inhibitors like Baricitinib) presents a classic "yield trap." The apparent simplicity of the cyclobutane ring often masks the kinetic difficulty of forming a strained quaternary center adjacent to a bulky sulfonyl group.
This guide moves beyond standard literature to address the three primary failure modes:
-
Cyclization Stalling: Incomplete dialkylation due to steric bulk or polymerization of the alkylating agent.
-
Oxidation Runaway: Safety hazards and over-oxidation when converting sulfides to sulfones.
-
Hydrolysis Resistance: Steric shielding preventing ester saponification.
Synthesis Workflow & Decision Matrix
Choose your route based on available starting materials and scale.
Figure 1: Comparison of the "Direct Sulfonyl" (Route A) and "Sulfide-Oxidation" (Route B) pathways. Route B is generally recommended for higher overall yields due to the superior nucleophilicity of the sulfide anion.
Module 1: Cyclization (The Ring Formation)
The Issue: Direct alkylation of sulfonyl acetates (Route A) often stalls at the mono-alkylated stage or results in low yields (<40%) because the sulfonyl group is electron-withdrawing (making the
The Fix: Switch to Phase Transfer Catalysis (PTC) or the Sulfide Route (Route B) .
Troubleshooting Guide: Cyclization
| Symptom | Probable Cause | Corrective Action |
| Yield < 40% | Polymerization of 1,3-dibromopropane. If the base is too strong or added too fast, the dihalide reacts with itself. | Dilution & Dosing: Dilute the 1,3-dibromopropane significantly. Add the base to the mixture of substrate and alkylating agent slowly, rather than adding the alkylating agent to the enolate. |
| Mono-alkylated Impurity | Stalled Reaction. The second alkylation (ring closure) is kinetically slower than the first (intermolecular) step. | Switch to Route B (Sulfide): The sulfur atom is a "softer" nucleophile and less sterically demanding, facilitating the difficult ring-closing step. OR Boost PTC: Use TBAB (Tetrabutylammonium bromide) at 10 mol% load. |
| Gum/Tar Formation | Overheating/Decomposition. Sulfones can be thermally sensitive in the presence of strong bases like NaH. | Change Base System: Switch from NaH/DMSO (exothermic, hazardous) to 50% NaOH(aq) + TBAB + Toluene . This biphasic system keeps the bulk base away from the sensitive product. |
Recommended Protocol: High-Yield PTC Cyclization (Route B)
Based on principles of 1,1-disubstituted cyclobutane synthesis.
-
Charge: Methyl methylthioacetate (1.0 eq), 1,3-dibromopropane (1.2 eq), and Toluene (10 vol).
-
Catalyst: Add Tetrabutylammonium bromide (TBAB) (0.05 eq).
-
Initiation: Cool to 0-5°C.
-
Addition: Add 50% NaOH (aq) (2.5 eq) dropwise over 2 hours. Crucial: Vigorous stirring is required for effective phase transfer.
-
Aging: Warm to 20-25°C and stir for 12-16 hours.
-
Workup: Separate phases. Wash organic layer with water.[1] The product (methyl 1-(methylthio)cyclobutanecarboxylate) remains in the toluene layer, ready for oxidation.
Module 2: Oxidation (Sulfide to Sulfone)[2]
The Issue: If you chose Route B, you must oxidize the sulfide. Common issues include safety hazards (exotherms) or incomplete oxidation (stopping at sulfoxide).
Troubleshooting Guide: Oxidation
| Symptom | Probable Cause | Corrective Action |
| Uncontrollable Exotherm | Rapid H2O2 Addition. The oxidation of sulfide to sulfoxide is fast and highly exothermic. | Catalyst Control: Use Na2WO4 (Sodium Tungstate) . It allows for a controlled reaction at mild temperatures (40-50°C) compared to the violent reaction of mCPBA. |
| Stuck at Sulfoxide | Insufficient Oxidant/Time. The second oxidation step (Sulfoxide -> Sulfone) is slower than the first. | Push Conditions: Ensure pH is acidic (pH ~2-3 using H2SO4) if using Tungstate/H2O2. Heat to 60°C after the initial exotherm subsides to drive the second oxidation. |
| Metal Residues | Use of heavy metal oxidants. | Green Chemistry: Use the Tungstate/H2O2 system. It is halogen-free and water-soluble, making purification simple (aqueous wash). |
Module 3: Hydrolysis (The Final Hurdle)
The Issue: The target molecule has a quaternary carbon bonded to a carboxyl and a sulfonyl group. This creates a "steric wall" that repels hydroxide ions, making saponification extremely slow.
Troubleshooting Guide: Hydrolysis
| Symptom | Probable Cause | Corrective Action |
| Incomplete Hydrolysis | Steric Hindrance. Standard LiOH/THF conditions at room temp will fail. | Force Conditions: Use NaOH (5 eq) in Ethanol/Water (1:1) and reflux (80°C+). The high temperature is necessary to overcome the steric barrier. |
| Decarboxylation | Too acidic/hot during workup. 1,1-disubstituted acids can decarboxylate if heated in strong acid. | Controlled Acidification: Acidify the workup mixture cold (0°C) to pH 1-2. Extract immediately into Ethyl Acetate. Do not boil the acidic aqueous phase. |
| Product in Aqueous Phase | High Water Solubility. The sulfonyl group makes the molecule polar. | Salting Out: Saturate the aqueous phase with NaCl before extraction. Repeat extraction 3-4 times with THF/EtOAc mixtures. |
References & Validation
-
Cyclobutane Ring Formation via PTC:
-
Mechanism:[2][3][4][5][6][7][8][9][10] Phase Transfer Catalysis allows the use of inexpensive inorganic bases (NaOH) and avoids anhydrous conditions.
-
Source: Fedorynski, M. (1977). "Synthesis of 1,1-disubstituted cyclopropanes and cyclobutanes via phase transfer catalysis." Synthesis. (Generalized methodology).
-
-
Tungstate-Catalyzed Oxidation:
-
Protocol: The Na2WO4/H2O2 system is the industrial standard for sulfide-to-sulfone oxidation due to safety and yield.
-
Source: Sato, K., et al. (2001). "A Halide-Free, Green Oxidation of Sulfides to Sulfones." Tetrahedron. .
-
-
JAK Inhibitor Intermediates:
-
Context: This specific acid is a homolog of the ethyl-sulfonyl intermediate used in Baricitinib synthesis.
-
Source: "Process for the preparation of Baricitinib." WO2015166434A1. .
-
Disclaimer: All protocols should be validated on a small scale (100mg) before scale-up. Exothermic reactions (especially oxidations) require active cooling and safety calorimetry assessment.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 7. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: 1-Methanesulfonylcyclobutane-1-carboxylic Acid Solution Stability
Introduction
Welcome to the technical support guide for 1-Methanesulfonylcyclobutane-1-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a molecule combining a carboxylic acid and a sulfone group on a strained cyclobutane ring, its stability in solution can be influenced by a variety of factors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate and address potential stability challenges, ensuring the integrity and reproducibility of your experimental results. The insights provided herein are based on fundamental chemical principles and extensive experience with related molecular scaffolds.
Troubleshooting Guide
This section addresses specific issues you may encounter during your work with 1-Methanesulfonylcyclobutane-1-carboxylic acid in solution.
Issue 1: Gradual Decrease in Compound Concentration Over Time in Aqueous Buffers
Question: I've prepared a stock solution of 1-Methanesulfonylcyclobutane-1-carboxylic acid in an aqueous buffer (pH 7.4) and I'm observing a consistent loss of the parent compound in my HPLC analysis over a few days, even when stored at 4°C. What could be the cause and how can I mitigate this?
Answer:
A gradual decrease in the concentration of 1-Methanesulfonylcyclobutane-1-carboxylic acid in aqueous solutions, particularly at neutral to alkaline pH, could be indicative of hydrolytic degradation. While the sulfone group is generally stable, the presence of the carboxylic acid and the strained cyclobutane ring may influence its reactivity.
Potential Causes and Solutions:
-
Hydrolysis: The methanesulfonyl group, although generally robust, could be susceptible to slow hydrolysis under certain conditions, leading to the formation of methanesulfonic acid and 1-hydroxycyclobutane-1-carboxylic acid.
-
pH-Dependent Degradation: The rate of hydrolysis can be pH-dependent. It's crucial to determine the optimal pH for stability.
Troubleshooting Steps:
-
pH Profiling: Conduct a simple study by preparing solutions of the compound in a range of buffers (e.g., pH 3, 5, 7, and 9) and monitor the concentration over time at a fixed temperature. This will help identify the pH at which the compound is most stable.
-
Solvent Selection: If permissible for your application, consider preparing stock solutions in organic solvents like DMSO or ethanol, where the compound is likely to be more stable. These stock solutions can then be diluted into aqueous buffers immediately before use.
-
Temperature Control: Store solutions at the lowest practical temperature to slow down the rate of degradation. For short-term storage (days), 2-8°C is recommended. For longer-term storage, consider aliquoting and freezing at -20°C or -80°C. Be mindful of freeze-thaw cycles, which can also impact stability.
Issue 2: Appearance of Unknown Peaks in Chromatograms of Acidic Solutions
Question: I am using 1-Methanesulfonylcyclobutane-1-carboxylic acid in an acidic mobile phase for my LC-MS experiments. I've noticed the appearance of a new, smaller peak over time. What could this be?
Answer:
In acidic conditions, a potential degradation pathway is decarboxylation, which would be accelerated by heat. The strained cyclobutane ring may also undergo rearrangement or cleavage under harsh acidic conditions.
Potential Degradation Pathway: Decarboxylation
The carboxylic acid group could be lost as carbon dioxide, particularly if the solution is heated. This would result in the formation of methylsulfonylcyclobutane.
Workflow for Investigating Degradation Products
Caption: A logical workflow for identifying and addressing stability issues.
Troubleshooting and Identification Steps:
-
Mass Analysis: Utilize a mass spectrometer to determine the molecular weight of the unknown peak. If decarboxylation has occurred, you would expect to see a peak corresponding to the mass of methylsulfonylcyclobutane.
-
Forced Degradation: To confirm the identity of the degradation product, perform a forced degradation study. Gently heat a solution of the compound in an acidic medium (e.g., 0.1 M HCl) and monitor the formation of the unknown peak.
-
NMR Spectroscopy: If the degradation product can be isolated in sufficient quantity, NMR spectroscopy can definitively elucidate its structure.
Issue 3: Inconsistent Results in Biological Assays
Question: My dose-response curves for 1-Methanesulfonylcyclobutane-1-carboxylic acid are not reproducible. Could this be related to solution stability?
Answer:
Yes, inconsistent results in biological assays are a classic sign of compound instability. If the compound degrades in the assay medium, the effective concentration will decrease over the course of the experiment, leading to variability.
Investigative Steps:
-
Incubation Stability: Assess the stability of the compound in your specific cell culture or assay medium under the exact conditions of your experiment (e.g., 37°C, 5% CO2). Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC or LC-MS to quantify the remaining parent compound.
-
Adsorption to Plastics: Highly lipophilic or charged compounds can sometimes adsorb to the surfaces of plastic labware (e.g., microplates, pipette tips). To test for this, prepare a solution in a plastic tube and a glass vial in parallel. Compare the concentrations over time. If adsorption is an issue, consider using low-adhesion plastics or glass labware.
-
Stock Solution Integrity: Re-evaluate the stability of your stock solution as described in Issue 1. If the stock solution is degrading, this will introduce significant variability into your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 1-Methanesulfonylcyclobutane-1-carboxylic acid?
The solid form of the compound is expected to be more stable than its solutions. Store the solid material in a tightly sealed container at 2-8°C, protected from light and moisture. For long-term storage, -20°C is recommended.
Q2: What solvents should I use to prepare stock solutions?
For maximum stability, aprotic organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended for preparing high-concentration stock solutions. These can be stored at -20°C or -80°C. For applications where these solvents are not suitable, acetonitrile or ethanol may be used. Prepare aqueous solutions fresh daily from these stock solutions.
Q3: How does temperature affect the stability of this compound in solution?
As a general rule, chemical degradation rates increase with temperature. Therefore, it is crucial to keep solutions cool and minimize the time they are kept at room temperature or elevated temperatures (e.g., in an incubator). The Arrhenius equation describes this relationship, where a 10°C increase in temperature can lead to a 2- to 4-fold increase in the degradation rate.
Q4: Is 1-Methanesulfonylcyclobutane-1-carboxylic acid sensitive to light?
While the sulfone and carboxylic acid functional groups are not strong chromophores that absorb visible light, some compounds can be susceptible to photodegradation. It is good laboratory practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments. A photostability study as part of a forced degradation protocol can definitively answer this question.[1]
Q5: Could the sulfone group be oxidized or reduced during my experiments?
The sulfone group is at a high oxidation state and is generally resistant to further oxidation.[2][3] However, strong reducing agents could potentially reduce the sulfone. If your experimental conditions involve strong reducing agents, you should assess the stability of the compound under these conditions.
Quantitative Data Summary: Predicted Stability Profile
The following table summarizes the expected stability of 1-Methanesulfonylcyclobutane-1-carboxylic acid under various conditions, based on general chemical principles. This should be used as a guideline, and empirical testing is highly recommended.
| Condition | Stressor | Expected Stability | Potential Degradation Products |
| pH | pH < 3 | Moderate | Methylsulfonylcyclobutane (via decarboxylation) |
| pH 3-6 | High | - | |
| pH > 7 | Moderate to Low | Methanesulfonic acid, 1-hydroxycyclobutane-1-carboxylic acid | |
| Temperature | -20°C (in DMSO) | High | - |
| 4°C (aqueous) | Moderate | Hydrolysis and/or decarboxylation products | |
| 37°C (aqueous) | Low | Hydrolysis and/or decarboxylation products | |
| Light | Ambient Light | Likely Stable | To be determined by photostability study |
| UV Light | Possible Degradation | To be determined by photostability study | |
| Oxidation | 3% H₂O₂ | High | - |
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to investigating the stability of 1-Methanesulfonylcyclobutane-1-carboxylic acid. The goal is to induce 5-20% degradation to identify potential degradation products and pathways.[4][5]
Objective: To evaluate the intrinsic stability of 1-Methanesulfonylcyclobutane-1-carboxylic acid under various stress conditions.
Materials:
-
1-Methanesulfonylcyclobutane-1-carboxylic acid
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at room temperature for 24 hours. Neutralize with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Dilute the stock solution with water to a final concentration of 0.1 mg/mL. Incubate at 60°C for 48 hours.
-
Photostability: Expose the solid compound and a 0.1 mg/mL aqueous solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[1]
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of each stressed sample.
-
Analyze the samples by a stability-indicating HPLC-UV or LC-MS method.
-
Calculate the percentage of degradation and identify the retention times and mass-to-charge ratios of any new peaks.
-
Diagram of Potential Degradation Pathways
Caption: Plausible degradation pathways for the target molecule.
References
Sources
- 1. database.ich.org [database.ich.org]
- 2. Sulfone - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-(Methylsulfonyl)cyclobutane-1-carboxylic Acid
Welcome to the technical support center for 1-(methylsulfonyl)cyclobutane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This guide is structured to address potential questions and challenges related to its stability and degradation.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chemical and metabolic stability of 1-(methylsulfonyl)cyclobutane-1-carboxylic acid, providing insights based on fundamental chemical principles and data from related structures.
Q1: What are the most probable metabolic degradation pathways for 1-(methylsulfonyl)cyclobutane-1-carboxylic acid?
While specific metabolic data for this compound is not extensively published, we can predict likely pathways based on its functional groups: the carboxylic acid, the methylsulfonyl group, and the cyclobutane ring.
-
Phase I Metabolism: Oxidation is a common Phase I reaction. The cyclobutane ring could undergo hydroxylation at positions 2, 3, or 4, catalyzed by cytochrome P450 enzymes. The methyl group of the sulfonyl moiety is also a potential site for hydroxylation.
-
Phase II Metabolism: The carboxylic acid group is a prime candidate for glucuronidation, forming an acyl glucuronide. This is a common metabolic pathway for many carboxylic acid-containing drugs.[1][2]
-
Sulfonyl Group Metabolism: The methylsulfonyl group is generally stable; however, reductive metabolism leading to C-S bond cleavage is a possibility, though less common for alkyl sulfones compared to other sulfur-containing groups.[3]
Q2: How stable is the cyclobutane ring under physiological and common experimental conditions?
The cyclobutane ring possesses significant ring strain due to its non-ideal bond angles (approximately 90° instead of the ideal 109.5° for sp³ hybridized carbons).[4][5][6] This strain can make it susceptible to ring-opening reactions under certain conditions. However, in the context of many drug candidates, the cyclobutane ring is considered relatively chemically inert.[7]
For 1-(methylsulfonyl)cyclobutane-1-carboxylic acid, the presence of two electron-withdrawing groups (sulfonyl and carboxyl) on the same carbon atom could potentially influence its stability. While generally stable under typical physiological pH and temperature, harsh conditions such as strong acids or bases, or high temperatures, could promote ring-opening or other rearrangements.[8][9]
Q3: What are the potential degradation products I should be monitoring in my analytical assays?
Based on the predicted degradation pathways, researchers should consider monitoring for the following potential degradants:
-
Hydroxylated metabolites: Look for masses corresponding to the parent compound plus one or more oxygen atoms.
-
Glucuronide conjugate: A significant increase in mass corresponding to the addition of a glucuronic acid moiety (176 Da).
-
Decarboxylation product: Loss of CO₂ (44 Da) from the parent molecule, although this is generally less common under physiological conditions without enzymatic activity.
-
Ring-opened products: These would result in a variety of linear butyl derivatives. The exact masses would depend on the nature of the ring-opening reaction.
Q4: Can the methylsulfonyl group undergo hydrolysis?
The carbon-sulfur bond in alkyl sulfones is generally very stable and resistant to hydrolysis. While sulfonyl chlorides are highly susceptible to hydrolysis[10][11], the C-SO₂-C linkage in an alkyl sulfone is not. Therefore, hydrolysis of the methylsulfonyl group is not considered a likely degradation pathway under normal experimental or physiological conditions.
Hypothesized Degradation Pathways
The following diagram illustrates the plausible metabolic and chemical degradation pathways for 1-(methylsulfonyl)cyclobutane-1-carboxylic acid based on its chemical structure.
Caption: Predicted degradation pathways of 1-(methylsulfonyl)cyclobutane-1-carboxylic acid.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the experimental analysis of 1-(methylsulfonyl)cyclobutane-1-carboxylic acid.
| Issue | Potential Cause | Recommended Action |
| Unexpected Peaks in HPLC/LC-MS Analysis | Degradation of the parent compound during sample preparation or storage. | - Verify Sample Integrity: Re-analyze a freshly prepared standard to confirm the identity of the parent peak. - Optimize Storage: Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) and protect from light.[12] - Minimize Freeze-Thaw Cycles: Aliquot samples to avoid repeated freezing and thawing. - Check for In-source Fragmentation: In LC-MS, high cone voltage can cause fragmentation. Optimize MS parameters. |
| Poor Peak Shape (Tailing or Fronting) in HPLC | Secondary interactions with the stationary phase or sample overload. | - Adjust Mobile Phase pH: Ensure the carboxylic acid is fully protonated or deprotonated to minimize mixed-mode interactions.[13] - Use an appropriate buffer: Ensure adequate buffering capacity in the mobile phase. - Reduce Injection Volume/Concentration: Dilute the sample to avoid overloading the column. - Consider a Different Column: If tailing persists, consider a column with a different stationary phase or one that is end-capped to minimize silanol interactions. |
| Low Recovery from Biological Matrices | Extensive metabolism or binding to matrix components. | - Investigate Metabolism: In in vitro studies, include incubations with and without cofactors (e.g., NADPH for CYP450, UDPGA for UGTs) to identify the metabolic pathways.[14] - Use Metabolism Inhibitors: Co-incubate with known inhibitors of CYP450s or UGTs to confirm their involvement. - Optimize Extraction Method: Evaluate different protein precipitation solvents or consider solid-phase extraction (SPE) to improve recovery. |
| Inconsistent Retention Times in HPLC | Changes in mobile phase composition, temperature, or column equilibration. | - Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[15] - Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention.[16] - Adequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis, especially for gradient methods. |
| Appearance of Ghost Peaks | Contamination from the sample, mobile phase, or system. | - Run Blanks: Inject a blank solvent to determine if the ghost peak is from the system or solvent. - Clean the System: Flush the injector and column with a strong solvent to remove any adsorbed compounds.[17] - Use High-Purity Solvents: Ensure the use of HPLC-grade solvents to prepare the mobile phase.[15] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol is designed to assess the Phase I metabolic stability of 1-(methylsulfonyl)cyclobutane-1-carboxylic acid.
-
Prepare Reagents:
-
100 mM potassium phosphate buffer (pH 7.4).
-
10 mM solution of 1-(methylsulfonyl)cyclobutane-1-carboxylic acid in a suitable solvent (e.g., DMSO, not exceeding 1% final concentration).
-
Human Liver Microsomes (HLMs) at a concentration of 20 mg/mL.
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation:
-
Pre-warm the phosphate buffer, HLM suspension, and test compound solution to 37°C.
-
In a microcentrifuge tube, combine the phosphate buffer, HLMs (final concentration, e.g., 0.5 mg/mL), and the test compound (final concentration, e.g., 1 µM).
-
Initiate the reaction by adding the NADPH regenerating system.
-
For a negative control, add buffer instead of the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately add the aliquot to the quenching solution to stop the reaction.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the protein.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
Analyze the disappearance of the parent compound over time to determine the metabolic stability (e.g., half-life, intrinsic clearance).
-
Caption: Workflow for in vitro metabolic stability assay.
References
-
Arkivoc. (n.d.). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]
-
ChemistryViews. (2019, August 7). Ring-Opening of Cyclobutanes with Nucleophiles. Retrieved from [Link]
-
Master Organic Chemistry. (2014, April 3). Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]
-
MDPI. (n.d.). Electrochemistry–Mass Spectrometry for Generation and Identification of Metabolites of Selected Drugs from Different Therapeutic Groups in Comparison with In Vitro and In Vivo Approaches. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro and in vivo oxidative metabolism and glucuronidation of anastrozole. Retrieved from [Link]
-
Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic activation of carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014, May 6). Sulfonyl Protective Groups. Retrieved from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo oxidative metabolism and glucuronidation of anastrozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistryviews.org [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. organomation.com [organomation.com]
- 13. hplc.eu [hplc.eu]
- 14. mdpi.com [mdpi.com]
- 15. realab.ua [realab.ua]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. labcompare.com [labcompare.com]
Technical Support Center: Scaling Up 1-(Methylsulfonyl)cyclobutane-1-carboxylic Acid
Process Overview & Strategic Route
Executive Summary: The synthesis of 1-(methylsulfonyl)cyclobutane-1-carboxylic acid involves the construction of a strained four-membered ring on a carbon atom bearing two electron-withdrawing groups (a sulfone and a carboxylate). For scale-up (>100g to kg scale), safety and impurity control are paramount.
We recommend the Solid-Liquid Phase Transfer Catalysis (SL-PTC) or Heterogeneous Carbonate route over Sodium Hydride (NaH) methods. NaH poses significant hydrogen evolution hazards and "runaway" risks on scale. The recommended route utilizes mild bases (K₂CO₃) in polar aprotic solvents, offering a self-dampening reaction profile.
The "Best Practice" Workflow
Caption: Figure 1. Optimized scale-up workflow avoiding pyrophoric bases.
Module 1: Cycloalkylation (Ring Closure)
The Challenge: Forming a strained cyclobutane ring while preventing intermolecular polymerization (oligomers) and managing the exotherm.
Standard Protocol (Scale-Adapted):
-
Charge: Methyl methanesulfonylacetate (1.0 eq) and 1,3-dibromopropane (1.1 eq) in DMSO (5–7 volumes).
-
Control: Adjust temperature to 20–25°C.
-
Addition: Add finely milled Potassium Carbonate (K₂CO₃, 2.5 eq) in portions or via a solids-dosing funnel over 2–4 hours.
-
Reaction: Stir vigorously. The reaction is heterogeneous; mass transfer limits the rate (safety feature).
-
Workup: Quench with water to dissolve salts. The product often precipitates or is extracted with EtOAc.
Troubleshooting Guide: Cycloalkylation
| Symptom | Probable Cause | Corrective Action |
| Runaway Exotherm | Rapid addition of base; accumulation of unreacted reagents. | Stop addition immediately. Apply cooling jacket. On future runs, use a "portion-wise" addition strategy. Ensure the reaction initiates (exotherm observed) before adding the bulk of the base. |
| Low Conversion (<80%) | "Stalled" reaction due to salt coating or water contamination. | 1. Check Stirring: Increase RPM. The K₂CO₃ must be suspended, not a cake on the bottom.2. Check Water: DMSO is hygroscopic. If water >0.5%, base strength drops. Add 5-10% extra K₂CO₃. |
| Impurity: Open Chain | Mono-alkylation (intermediate) remains. | The ring closure is slower than the first alkylation. Increase Temperature to 45–50°C for the final 2 hours to force ring closure. |
| Impurity: Dimer/Polymer | Intermolecular reaction favored over intramolecular ring closing. | Dilution is key. Run the reaction more dilute (10 volumes solvent). Ensure 1,3-dibromopropane is present with the substrate before base addition. |
FAQ: Alkylation Phase
Q: Can I use 1,3-dichloropropane instead of the dibromide to save money? A: Not recommended for initial scale-up. Chlorides are poorer leaving groups (Source 1.13). This requires higher temperatures (>80°C) to drive the reaction, which increases the risk of decarboxylation and thermal decomposition of the sulfone. Stick to the dibromide until the process is fully validated.
Q: Why DMSO? Can I use Acetone? A: Acetone reflux (~56°C) is often too cool to drive the sterically hindered ring closure efficiently on a large scale, leading to long cycle times. DMSO or DMF allows operation at 40–60°C, significantly improving kinetics.
Module 2: Hydrolysis & Isolation
The Challenge: Hydrolyzing the sterically hindered ester without degrading the sulfone or causing decarboxylation.
Standard Protocol:
-
Solvent Switch: Dissolve the methyl ester intermediate in THF/Water (1:1).
-
Reagent: Add LiOH or NaOH (2.0 eq).
-
Reaction: Heat to 50–60°C. Monitor by HPLC.
-
Isolation: Distill off THF. Wash aqueous layer with MTBE (removes unreacted ester). Acidify aqueous layer with HCl to pH 1–2. The acid crystallizes.[1]
Troubleshooting Guide: Hydrolysis
| Symptom | Probable Cause | Corrective Action |
| Slow Hydrolysis | Steric bulk of the cyclobutane ring + sulfone group. | Increase Temperature to 60°C. Ensure adequate water is present; pure organic solvent will stall the mechanism. |
| "Oiling Out" | Product forms an oil upon acidification, not a solid. | Seeding is critical. Cool the mixture slowly. Add seed crystals at pH 4. If oil persists, extract into EtOAc, dry, and recrystallize from EtOAc/Heptane. |
| Sulfur Smell | Decomposition of sulfone (rare but possible under extreme base/heat). | Ensure temperature does not exceed 70°C. If smell detects, check for "retro-Claisen" type breakdown. |
Logic Tree: Impurity Identification
Caption: Figure 2.[1] Diagnostic logic for common impurities in cyclobutane synthesis.
Safety & Engineering Controls
Critical Hazard: 1,3-Dibromopropane Toxicity
-
Hazard: Alkylating agent; potential mutagen.
-
Control: Use closed dosing systems (peristaltic pumps) to transfer the liquid. Do not handle in open beakers. Destroy excess alkylating agent in the waste stream using an amine quench (e.g., aqueous ammonia) before disposal.
Critical Hazard: Thermal Runaway
-
Mechanism: The alkylation is exothermic. In a heterogeneous system (K₂CO₃), the rate is limited by mixing.
-
Scenario: If stirring stops, reagents accumulate. If stirring restarts suddenly, a massive exotherm occurs.
-
Engineering Control: Interlock the dosing pump with the agitator. If the stirrer amp draw drops (indicating failure), the pump must trip off automatically.
References
-
General Cyclobutane Synthesis (Malonate/Acetate Alkylation)
-
Organic Syntheses, Coll.[2] Vol. 3, p.213 (1955); Vol. 21, p.21 (1941). Describes the foundational alkylation of active methylenes with 1,3-dibromopropane.
-
BenchChem Technical Guide. "A Comparative Guide to 1,3-Dibromopropane and 1,3-Dichloropropane in Cyclization Reactions."[3] Link (Accessed via Search Result 1.13).
-
-
Scale-Up of Cyclobutane Derivatives
-
Organic Process Research & Development. "Process Development and Scale-Up for the Preparation of the 1-Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461." (Discusses scale-up of similar cyclobutane esters). (Accessed via Search Result 1.3).
-
-
Hydrolysis Kinetics
-
Journal of the Chemical Society B. "Kinetics of the alkaline hydrolysis of... cyclohexanecarboxylates." (Provides context on steric hindrance in cycloalkyl ester hydrolysis). (Accessed via Search Result 1.8).
-
-
Safety Data & Compound Properties
-
PubChem Compound Summary. "1-(1-Hydroxy-1-methyl-ethyl)-cyclobutanecarboxylic acid" (Structural analog for property comparison). (Accessed via Search Result 1.11).
-
Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a formal Process Safety Assessment (DSC/RC1 calorimetry) to quantify the specific heat of reaction for your exact conditions.
Sources
Technical Support Center: Purification of 1-(Methylsulfonyl)cyclobutane-1-carboxylic Acid
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for the removal of solvent impurities from 1-(methylsulfonyl)cyclobutane-1-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals.
Introduction
1-(Methylsulfonyl)cyclobutane-1-carboxylic acid is a polar, non-volatile compound, and its purification can be challenging. The presence of both a carboxylic acid and a sulfonyl group dictates its solubility and purification characteristics. Residual solvents from the synthesis and workup steps can be difficult to remove and can impact downstream applications, including analytical characterization and biological assays. This guide offers a structured approach to identifying and removing these impurities.
Troubleshooting Guides
Issue 1: Identifying the Residual Solvent
Question: I have a batch of 1-(methylsulfonyl)cyclobutane-1-carboxylic acid that I suspect contains a solvent impurity. How can I identify it?
Answer: The most effective method for identifying and quantifying residual volatile organic solvents is Gas Chromatography (GC) , typically with headspace sampling (HS-GC).[1][2]
Rationale: 1-(Methylsulfonyl)cyclobutane-1-carboxylic acid is a non-volatile solid. Headspace GC analysis involves heating the sample in a sealed vial to partition the volatile solvents into the gas phase (headspace), which is then injected into the GC. This prevents the non-volatile active pharmaceutical ingredient (API) from contaminating the GC system.[3][4] For higher boiling point solvents, a direct injection method may be necessary.[2]
Experimental Protocol: Headspace Gas Chromatography (HS-GC) for Residual Solvent Analysis
-
Sample Preparation: Accurately weigh a sample of your 1-(methylsulfonyl)cyclobutane-1-carboxylic acid into a headspace vial.
-
Solvent Addition: Add a high-boiling point, inert solvent in which your compound is soluble, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to dissolve the sample.[2][3]
-
Vial Sealing: Immediately seal the vial with a septum and crimp cap.
-
Incubation: Place the vial in the headspace autosampler and incubate at a set temperature (e.g., 80-120 °C) for a specific time to allow for equilibration of the volatile solvents between the sample and the headspace.
-
Injection and Analysis: The autosampler will then inject a portion of the headspace gas into the GC for separation and detection.
-
Identification: Identify the residual solvents by comparing the retention times of the peaks in your sample chromatogram to the retention times of known solvent standards.
Issue 2: Removing Common Solvent Impurities
Question: My analysis shows the presence of a specific solvent. What is the best way to remove it?
Answer: The optimal method depends on the specific solvent impurity. Below are troubleshooting guides for common solvents used in the synthesis of related compounds.
Recommended Method: Recrystallization or Slurry Wash
Rationale: Due to the polar nature of 1-(methylsulfonyl)cyclobutane-1-carboxylic acid, it is expected to have low solubility in non-polar solvents. This difference in solubility can be exploited for purification.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent system in which the desired compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. A polar protic solvent like isopropanol or a polar aprotic solvent like ethyl acetate could be a good starting point. You may need to use a co-solvent system.
-
Dissolution: Dissolve the impure compound in a minimal amount of the hot recrystallization solvent.
-
Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization of the pure compound.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove the recrystallization solvent.
Experimental Protocol: Slurry Wash
-
Solvent Addition: Suspend the impure solid in a non-polar solvent like hexane.
-
Stirring: Stir the suspension vigorously for a period of time (e.g., 30-60 minutes).
-
Filtration: Filter the solid and wash with fresh, cold non-polar solvent.
-
Drying: Dry the solid under vacuum.
Recommended Method: Recrystallization or Vacuum Drying
Rationale: These solvents are more challenging to remove due to potentially higher affinity for the compound.
Experimental Protocol: Recrystallization from an Alternative Solvent
If the impurity is the solvent from the previous step, a different solvent system for recrystallization is necessary. Consider a solvent in which the impurity is highly soluble, but the desired compound has lower solubility. A mixture of a good solvent (e.g., methanol) and an anti-solvent (e.g., water or a non-polar solvent) can be effective.
Experimental Protocol: Enhanced Vacuum Drying
-
Temperature: Heat the sample to a temperature below its melting or decomposition point.
-
Vacuum: Apply a high vacuum.
-
Time: Extend the drying time. Be aware that prolonged heating can potentially cause degradation.[5]
Recommended Method: Azeotropic Distillation or Lyophilization (for water)
Rationale: These solvents can form strong hydrogen bonds with the carboxylic acid and sulfonyl groups, making them difficult to remove by simple drying.
Experimental Protocol: Azeotropic Distillation
-
Solvent Addition: Dissolve or suspend the compound in a solvent that forms a low-boiling azeotrope with the impurity (e.g., toluene for water).
-
Distillation: Distill the mixture. The azeotrope will distill off first, removing the impurity.
-
Drying: Once the impurity is removed, the remaining solvent can be removed under vacuum.
Experimental Protocol: Lyophilization (Freeze-Drying)
For removing water, dissolving the compound in a minimal amount of water (if soluble) or a mixture containing water and then freeze-drying can be a very effective, albeit slower, method.
Data Presentation
Table 1: Suggested Recrystallization Solvents and Rationale
| Solvent Category | Example Solvents | Rationale for Use | Potential Issues |
| Polar Protic | Isopropanol, Ethanol | Good solubility for polar compounds at high temperatures. | May be difficult to remove completely due to hydrogen bonding. |
| Polar Aprotic | Ethyl Acetate, Acetone | Often provide a good balance of solubility for purification. | Can be challenging to remove from the final product. |
| Non-Polar | Hexane, Toluene | Useful for washing and removing non-polar impurities. | The compound is likely to be poorly soluble. |
| Co-solvent Systems | Methanol/Water, Ethyl Acetate/Hexane | Allows for fine-tuning of solubility to achieve optimal crystallization. | The ratio of solvents is critical for successful crystallization. |
Visualizations
Diagram 1: Troubleshooting Workflow for Solvent Removal
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 1-(methylsulfonyl)cyclobutane-1-carboxylic acid?
A1: Due to the presence of a carboxylic acid and a sulfonyl group, this compound is expected to be polar. It will likely be soluble in polar organic solvents like methanol, ethanol, and ethyl acetate, and may have some solubility in water.[6][7] Its solubility in non-polar solvents like hexane is expected to be low. The solubility of carboxylic acids is influenced by the length of the carbon chain; shorter chains are more water-soluble.[6][7]
Q2: Can I use column chromatography for purification?
A2: While possible, column chromatography on silica gel might be challenging for such a polar compound, as it may not elute easily. Reverse-phase chromatography (e.g., C18) using a water/methanol or water/acetonitrile gradient could be a more suitable chromatographic method.[8] However, for removing residual solvents, recrystallization or washing is often more efficient on a larger scale.
Q3: How can I be sure that my final product is free of residual solvents?
A3: The most definitive way is to use a quantitative analytical method like HS-GC. You should analyze your final, dried product to confirm that any residual solvents are below the acceptable limits defined by regulatory guidelines such as the ICH Q3C.[1]
Q4: My compound is an oil and won't crystallize. What should I do?
A4: If your compound is an oil, it may be due to persistent solvent impurities or the inherent properties of the molecule. Try removing all volatile materials under high vacuum. If it remains an oil, you can attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if one is available. If these methods fail, purification by chromatography may be necessary.
Q5: Are there any safety concerns I should be aware of during purification?
A5: Always handle organic solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be aware of the specific hazards of the solvents you are using by consulting their Safety Data Sheets (SDS).
References
- Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid.
- ChemicalBook. (n.d.). Cyclobutanecarboxylic acid synthesis.
- PubChem. (n.d.). 1-Methylcyclobutane-1-carboxylic acid.
- ChemBK. (n.d.). 1-Cyclobutene-1-carboxylic acid, 2-methyl-3-oxo-, methyl ester.
- Reddit. (2024, February 5). recrystallization. r/chemistry.
- Wikipedia. (n.d.). Cyclobutanecarboxylic acid.
- BLD Pharm. (n.d.). 1-(Methylsulfonyl)cyclobutane-1-carboxylic acid.
- Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid.
- ResearchGate. (2014, September 17). How to purify a sulfonated porphyrins or the other organic compounds?
- Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 3-12.
- Organic Syntheses. (n.d.). 19.
- Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids.
- STEM nation. (2021, January 8). Solubility of Carboxylic Acids N5 [Video]. YouTube.
- Google Patents. (n.d.). US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
- European Medicines Agency. (2019, August 9). Q3C (R6) Step 5 - impurities: guideline for residual solvents.
- Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014-1021.
- UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
- Reddit. (2024, December 21). Question on purifying aryl Sulfonic acids. r/Chempros.
- University of Rochester. (n.d.). Recrystallization and Crystallization.
- International Journal of Pharmaceutical Erudition. (2021, June 17). A Review on – “Estimation of Residual Solvents by Different Analytical Methods”.
- Oriental Journal of Chemistry. (2008). Gas chromatographic methods for residual solvents analysis.
- Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-1260.
- Remenar, J. F., et al. (2011). Improved pharmacokinetics of AMG 517 through co-crystallization part 2: analysis of 12 carboxylic acid co-crystals. Journal of Pharmaceutical Sciences, 100(2), 516-527.
- University of Toronto. (2023, August 31). Solubility of Organic Compounds.
- Shimadzu Analytical (India) Pvt. Ltd. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow.
Sources
- 1. researchgate.net [researchgate.net]
- 2. orientjchem.org [orientjchem.org]
- 3. ptfarm.pl [ptfarm.pl]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison Guide: 1-Methanesulfonylcyclobutane-1-carboxylic Acid vs. Structural Analogs
Executive Summary: The Sulfone Advantage in Cyclobutane Scaffolds
In modern medicinal chemistry, the cyclobutane ring serves as a critical bioisostere for gem-dimethyl groups and a tool for conformational restriction. While 1-methylcyclobutane-1-carboxylic acid is the standard aliphatic baseline, it suffers from metabolic liability at the methyl group. 1-Methanesulfonylcyclobutane-1-carboxylic acid (CAS 1250528-75-6) emerges as a superior alternative when reduced lipophilicity (LogP) and enhanced metabolic stability are required.
This guide analyzes the physicochemical and functional divergence of the 1-methanesulfonyl derivative compared to its 1-trifluoromethyl, 1-methyl, and 1-amino counterparts.
Key Differentiators
-
Electronic Profile: The methanesulfonyl group (
) is a potent electron-withdrawing group (EWG, ), significantly increasing the acidity of the carboxylic acid compared to alkyl derivatives. -
Solubility: Unlike the lipophilic trifluoromethyl group, the sulfone moiety acts as a hydrogen bond acceptor, lowering cLogP and improving aqueous solubility.
-
Metabolic Blockade: The fully oxidized sulfur atom renders the 1-position metabolically inert, preventing cytochrome P450-mediated hydroxylation common in 1-methyl derivatives.
Comparative Physicochemical Benchmarking
The following table contrasts 1-methanesulfonylcyclobutane-1-carboxylic acid with key structural analogs used in drug discovery.
| Feature | 1-Methanesulfonyl ( | 1-Trifluoromethyl ( | 1-Methyl ( | 1-Amino (ACBC) |
| Electronic Effect | Strong EWG ( | Strong EWG ( | Weak EDG ( | Amphoteric (Zwitterion) |
| Acid Strength (pKa) | High Acidity (~2.5–3.0) | High Acidity (~3.0–3.5) | Standard (~4.8) | N/A (Isoelectric point ~6) |
| Lipophilicity (LogP) | Low (Polar, H-bond acceptor) | High (Lipophilic) | Moderate | Very Low (Polar) |
| Metabolic Stability | High (Oxidatively stable) | High (C-F bond stability) | Low (Benzylic-like oxidation) | Variable (Transporter uptake) |
| H-Bond Potential | 2 Acceptors (Sulfonyl oxygens) | 0 Acceptors (Weak C-F interactions) | 0 | Donor + Acceptor |
| Primary Utility | Polar/Stable Acid Bioisostere | Lipophilic Acid Bioisostere | Steric Bulk / Conformation | Amino Acid Mimetic |
Mechanistic Insight: The "Pucker" Effect
Cyclobutane rings are not planar; they adopt a "puckered" or "butterfly" conformation to relieve torsional strain, typically with a dihedral angle of ~30°.
-
1,1-Disubstitution: Substituents at the 1-position lock this conformation more rigidly than monosubstituted rings.
-
Sulfone vs. Trifluoromethyl: Both groups are bulky. However, the sulfonyl group introduces a dipole that can orient the ring pucker to maximize electrostatic interactions with the adjacent carboxylate, potentially locking the bioactive conformation more effectively than the non-polar methyl group.
Decision Logic for Scaffold Selection
Use the following logic flow to determine when to deploy the methanesulfonyl derivative over others.
Figure 1: Decision tree for selecting 1,1-disubstituted cyclobutane derivatives based on medicinal chemistry requirements.
Experimental Protocol: Synthesis of 1-Methanesulfonylcyclobutane-1-carboxylic Acid
Unlike the 1-methyl derivative, which is often made via alkylation of methyl cyclobutanecarboxylate, the sulfone derivative is best constructed by building the ring around the active methylene of a sulfonyl acetate precursor. This method avoids the difficult nucleophilic substitution on a tertiary carbon.
Methodology: Double Alkylation Strategy
Principle: The methylene protons of methyl methanesulfonylacetate are highly acidic (pKa ~11) due to the flanking carbonyl and sulfonyl groups. This allows for a "one-pot" double alkylation with 1,3-dibromopropane.
Reagents:
-
Methyl methanesulfonylacetate (1.0 eq)
-
1,3-Dibromopropane (1.1 eq)
-
Potassium Carbonate (
) or Sodium Hydride (NaH) (2.5 eq) -
Solvent: DMF or DMSO (dry)
-
Hydrolysis Base: Lithium Hydroxide (LiOH) or NaOH
Step-by-Step Protocol:
-
Cyclization (Ring Formation):
-
Charge a flame-dried flask with dry DMF and methyl methanesulfonylacetate under
atmosphere. -
Add
(2.5 eq) and stir at 0°C for 15 minutes. -
Add 1,3-dibromopropane (1.1 eq) dropwise.
-
Heat the mixture to 60–80°C and monitor by TLC/LC-MS. The reaction typically completes in 4–12 hours.
-
Workup: Quench with water, extract with ethyl acetate. Wash organics with brine, dry over
, and concentrate. Purify the intermediate ester via silica gel chromatography (Hexane/EtOAc).
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the intermediate ester in a 3:1 mixture of THF/Water.
-
Add LiOH (2.0 eq) and stir at room temperature.
-
Monitor consumption of the ester by TLC.
-
Acidification: Carefully acidify the reaction mixture to pH ~1–2 using 1N HCl. The strong EWG nature of the sulfone means the carboxylic acid will be quite acidic; ensure pH is low enough to protonate it fully.
-
Isolation: Extract with EtOAc. The product is often a crystalline solid. Recrystallize from minimal hot water or Et2O/Hexane if necessary.
-
Figure 2: Synthetic pathway via double alkylation of an active methylene precursor.
Technical Validation & Quality Control
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
NMR Characterization (Predicted)
-
1H NMR (DMSO-d6):
- ~13.0 ppm (br s, 1H, COOH) - Broad due to exchange.
-
~3.10 ppm (s, 3H,
) - Characteristic singlet, deshielded by sulfone. - ~2.5–2.7 ppm (m, 2H or 4H, cyclobutane ring protons adjacent to EWGs).
- ~1.8–2.0 ppm (m, 2H, cyclobutane ring protons distal).
-
Note: The symmetry of the ring may simplify the cyclobutane multiplets depending on the solvent and resolution.
Bioisosteric Validation
If replacing a gem-dimethyl group with this scaffold:
-
Check LogD: Ensure the drop in lipophilicity does not compromise membrane permeability (PAMPA assay).
-
Check Metabolic Stability: Incubate with human liver microsomes (HLM). The sulfone analog should show >90% remaining parent compound after 60 minutes, whereas the methyl analog typically shows <50% due to oxidation.
References
-
Synthesis of Cyclobutane Carboxylic Acids
-
Sulfone Group Properties in Medicinal Chemistry
- J. Med. Chem.2016, 59, 23, 10435–10457. "The Role of Sulfones in Medicinal Chemistry".
-
Source: (General reference for sulfone properties)
-
Hammett Constants & Electronic Effects
- Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters". Chem. Rev., 91(2), 165-195.
-
Source:
-
Conformational Analysis of Cyclobutanes
- J. Org. Chem.2014, 79, 16, 7605–7615.
-
Source:
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. mdpi.com [mdpi.com]
- 3. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
Assessing the In Vitro Efficacy of 1-Methanesulfonylcyclobutane-1-carboxylic acid (Cyclobutavir): A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for evaluating the in vitro efficacy of a novel investigational compound, 1-Methanesulfonylcyclobutane-1-carboxylic acid, hereafter referred to as Cyclobutavir. We will explore its potential as an anti-influenza agent by comparing its performance against established antiviral drugs. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and insights into the scientific rationale behind the described methodologies.
Introduction: The Rationale for Investigating Cyclobutavir
The constant evolution of influenza viruses necessitates a continuous search for new antiviral agents with novel mechanisms of action or improved resistance profiles. The chemical structure of Cyclobutavir, featuring a cyclobutane ring, a carboxylic acid group, and a methanesulfonyl moiety, suggests its potential as a small molecule inhibitor. The carboxylic acid could mimic sialic acid, the natural substrate of influenza neuraminidase, while the sulfonyl group may offer additional binding interactions within the enzyme's active site. This guide outlines a systematic in vitro approach to validate this hypothesis and characterize the antiviral activity of Cyclobutavir.
We will compare Cyclobutavir against a panel of well-characterized influenza inhibitors targeting different stages of the viral life cycle:
-
Neuraminidase Inhibitors:
-
Oseltamivir (as its active carboxylate form)
-
Zanamivir
-
Laninamivir
-
-
Cap-dependent Endonuclease Inhibitor:
-
Baloxavir Marboxil (as its active acid form)
-
This comparative analysis will provide a robust assessment of Cyclobutavir's potency, selectivity, and potential advantages over existing therapies.
Proposed Mechanism of Action of Neuraminidase Inhibitors
The influenza virus life cycle involves several key stages that can be targeted by antiviral drugs.[1] Neuraminidase inhibitors, the class to which Cyclobutavir is hypothesized to belong, act at the final stage of the viral replication cycle.
Caption: Simplified Influenza Virus Life Cycle and the Target of Neuraminidase Inhibitors.
After budding from the host cell, new virions remain tethered to the cell surface via the interaction between viral hemagglutinin and sialic acid receptors. Neuraminidase is a viral surface enzyme that cleaves these sialic acid residues, allowing the release of progeny viruses to infect new cells. Neuraminidase inhibitors block this enzymatic activity, causing viral aggregation at the cell surface and preventing the spread of infection.
In Vitro Efficacy Assessment: A Multi-faceted Approach
To thoroughly evaluate the antiviral potential of Cyclobutavir, a series of in vitro assays will be performed. This multi-pronged strategy will assess its direct enzymatic inhibition, its activity in a cell-based infection model, and its safety profile.
Caption: Experimental workflow for assessing the in vitro efficacy of Cyclobutavir.
Enzymatic Assay: Neuraminidase Inhibition
This assay directly measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.[2][3] A fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is commonly used.[3][4] When cleaved by neuraminidase, it releases a fluorescent product, 4-methylumbelliferone, which can be quantified.
Protocol: Neuraminidase Inhibition Assay
-
Reagents and Materials:
-
Recombinant influenza neuraminidase (from a relevant strain, e.g., A/H1N1 or A/H3N2)
-
MUNANA substrate
-
Assay buffer (e.g., 32.5 mM MES pH 6.5, 4 mM CaCl₂)[3]
-
Test compounds (Cyclobutavir and comparators) serially diluted in assay buffer
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
In a 96-well plate, add 25 µL of serially diluted test compounds. Include a positive control (e.g., Zanamivir) and a no-drug control (vehicle).
-
Add 25 µL of diluted recombinant neuraminidase to each well.
-
Incubate at 37°C for 30 minutes.
-
Add 50 µL of MUNANA substrate to each well.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 0.14 M NaOH in 83% ethanol).[3]
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[3][5]
-
-
Data Analysis:
Cell-Based Assay: Plaque Reduction Assay
This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.[8][9] Madin-Darby Canine Kidney (MDCK) cells are a common choice for influenza virus propagation.[8][9] The formation of plaques (zones of cell death) due to viral infection is quantified in the presence of varying concentrations of the test compound.
Protocol: Plaque Reduction Assay
-
Reagents and Materials:
-
MDCK cells
-
Influenza virus stock (e.g., A/H1N1 or A/H3N2)
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Agarose overlay medium containing trypsin
-
Test compounds serially diluted in culture medium
-
Crystal violet staining solution
-
6-well plates
-
-
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with a diluted virus stock (to produce a countable number of plaques) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with agarose medium containing serial dilutions of the test compounds.
-
Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formalin.
-
Remove the agarose overlay and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration relative to the no-drug control.
-
Plot the percentage of plaque reduction against the logarithm of the compound concentration.
-
Determine the 50% effective concentration (EC₅₀), the concentration that reduces the number of plaques by 50%.
-
Cytotoxicity Assay
It is crucial to determine if the observed antiviral activity is due to specific inhibition of the virus or simply due to toxicity to the host cells.[10][11] The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Protocol: MTT Cytotoxicity Assay
-
Reagents and Materials:
-
MDCK cells
-
Cell culture medium
-
Test compounds serially diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed MDCK cells in a 96-well plate and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a no-drug control (vehicle) and a control for 100% cytotoxicity (e.g., a high concentration of a known cytotoxic agent).
-
Incubate for the same duration as the cell-based antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the no-drug control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%.
-
Comparative Data Analysis
The data obtained from these assays will allow for a direct comparison of Cyclobutavir with established antiviral drugs. The key parameters for comparison are the IC₅₀, EC₅₀, CC₅₀, and the Selectivity Index (SI). The SI is a critical measure of a compound's therapeutic window and is calculated as the ratio of its cytotoxicity to its antiviral activity (CC₅₀/EC₅₀).[10] A higher SI value indicates a more promising therapeutic candidate.
Table 1: Hypothetical In Vitro Efficacy and Cytotoxicity Data
| Compound | Target | IC₅₀ (nM) (Neuraminidase Inhibition) | EC₅₀ (nM) (Plaque Reduction) | CC₅₀ (µM) (MDCK Cells) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Cyclobutavir | Neuraminidase | 15.2 | 25.8 | >100 | >3876 |
| Oseltamivir | Neuraminidase | 1.8 | 5.1 | >100 | >19608 |
| Zanamivir | Neuraminidase | 0.9 | 2.3 | >100 | >43478 |
| Laninamivir | Neuraminidase | 1.7 | 4.2 | >100 | >23810 |
| Baloxavir | Endonuclease | N/A | 3.5 | 55 | 15714 |
Note: Data presented are hypothetical for illustrative purposes.
Based on this hypothetical data, Cyclobutavir shows good potency in both the enzymatic and cell-based assays, although it is less potent than the established neuraminidase inhibitors. Importantly, it exhibits low cytotoxicity, resulting in a favorable selectivity index.
Conclusion and Future Directions
This guide outlines a robust and systematic approach for the initial in vitro evaluation of 1-Methanesulfonylcyclobutane-1-carboxylic acid (Cyclobutavir) as a potential anti-influenza agent. The described enzymatic, cell-based, and cytotoxicity assays provide a comprehensive dataset for comparing its efficacy and safety profile against current antiviral drugs.
The hypothetical data suggests that Cyclobutavir is a promising lead compound. Further studies should include:
-
Resistance Profiling: Generating and characterizing viral strains with reduced susceptibility to Cyclobutavir to understand its resistance profile.
-
Spectrum of Activity: Testing against a broader panel of influenza A and B strains, including clinical isolates and strains resistant to other antivirals.
-
Mechanism of Action Studies: Utilizing techniques such as X-ray crystallography to elucidate the binding mode of Cyclobutavir to neuraminidase.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy of Cyclobutavir in animal models of influenza infection.
By following a structured and comparative approach, the potential of novel compounds like Cyclobutavir can be thoroughly assessed, paving the way for the development of new and effective treatments for influenza.
References
-
Kashiwagi, T., et al. (2019). Intrapulmonary Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Nebulized Administration of Laninamivir Octanoate in Healthy Japanese Subjects. Antimicrobial Agents and Chemotherapy, 63(12), e01234-19. [Link]
-
Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. [Link]
-
La-ongsri, S., et al. (2021). Viral proteases as therapeutic targets. Heliyon, 7(12), e08527. [Link]
-
Gubareva, L. V., et al. (2001). Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network. Journal of Clinical Microbiology, 39(12), 4457–4464. [Link]
-
Wang, M., et al. (2022). The Synergistic Effect of Baloxavir and Neuraminidase Inhibitors against Influenza Viruses In Vitro. Viruses, 14(9), 2024. [Link]
-
Chen, Y.-C., et al. (2022). Discovering Influenza Virus Neuraminidase Inhibitors via Computational and Experimental Studies. ACS Omega, 7(48), 44031–44041. [Link]
-
Govorkova, E. A., et al. (2022). An Optimized Cell-Based Assay To Assess Influenza Virus Replication By Measuring Neuraminidase Activity and Its Applications For. DigitalCommons@TMC. [Link]
-
Li, X., et al. (2023). Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies. Infection and Drug Resistance, 16, 6791–6804. [Link]
-
Furuta, Y., et al. (2002). In vitro and in vivo activities of anti-influenza virus compound T-705. Antimicrobial Agents and Chemotherapy, 46(4), 977–981. [Link]
-
Uraki, R., et al. (2022). Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection. Viruses, 14(1), 118. [Link]
-
Akaike, T., et al. (2018). Zanamivir Diminishes Lung Damage in Influenza A Virus-infected Mice by Inhibiting Nitric Oxide Production. Journal of Medical and Dental Sciences, 65(1), 1-8. [Link]
-
Gao, J., et al. (2016). Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay (ELLA). Journal of Visualized Experiments, (113), 54573. [Link]
-
Marathe, B. M., et al. (2011). Zanamivir, at 600 Milligrams Twice Daily, Inhibits Oseltamivir-Resistant 2009 Pandemic H1N1 Influenza Virus in an In Vitro Hollow-Fiber Infection Model System. Antimicrobial Agents and Chemotherapy, 55(9), 4073–4081. [Link]
-
Calfee, D. P., et al. (2000). Safety and Efficacy of Intravenous Zanamivir in Preventing Experimental Human Influenza A Virus Infection. Antimicrobial Agents and Chemotherapy, 44(6), 1630–1634. [Link]
-
Krol, E., et al. (2018). In vitro methods for testing antiviral drugs. Virology Journal, 15, 126. [Link]
-
Ikematsu, H., & Kawai, N. (2011). Laninamivir octanoate: a new long-acting neuraminidase inhibitor for the treatment of influenza. Expert Review of Anti-infective Therapy, 9(10), 851-857. [Link]
-
Yen, H.-L., et al. (2006). In Vitro Generation of Neuraminidase Inhibitor Resistance in A(H5N1) Influenza Viruses. Journal of Virology, 80(23), 11606–11611. [Link]
-
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. [Link]
-
Charles River Laboratories. (n.d.). Complex Biology In Vitro Assay - Viral COVID-19 Protease Inhibition Assay. [Link]
-
Butler, J. J., et al. (2023). Efficacy of oseltamivir treatment in influenza virus-infected obese mice. mBio, 14(4), e00887-23. [Link]
-
Adane, K., & Abdissa, A. (2024). In Vitro Antiviral Assays: A Review of Laboratory Methods. ASSAY and Drug Development Technologies, 22(1), 1-12. [Link]
-
Furuta, Y., et al. (2002). In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705. Antimicrobial Agents and Chemotherapy, 46(4), 977–981. [Link]
-
Lin, T., et al. (2012). Influenza virus assays based on virus‐inducible reporter cell lines. Influenza and Other Respiratory Viruses, 6(4), 285-294. [Link]
-
Pleschka, S., et al. (2021). Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002. Frontiers in Microbiology, 12, 626569. [Link]
-
Creative Diagnostics. (n.d.). Screening and Evaluation of Anti-Influenza Virus Antivirals. [Link]
-
Uraki, R., et al. (2022). Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection. Viruses, 14(1), 118. [Link]
-
Butler, J. J., et al. (2023). Efficacy of oseltamivir treatment in influenza virus-infected obese mice. mBio, 14(4), e00887-23. [Link]
-
Katsumi, T., et al. (2012). Laninamivir octanoate appears more convenient than zanamivir in pediatric patients with influenza. Healio. [Link]
-
Kim, J.-Y., et al. (2023). Alloferon and Zanamivir Show Effective Antiviral Activity against Influenza A Virus (H1N1) Infection In Vitro and In Vivo. International Journal of Molecular Sciences, 24(1), 743. [Link]
-
McGovern, B., & White, K. (2022). Cytotoxicity Screening Assay - Paired with Antiviral Assays. protocols.io. [Link]
-
ResearchGate. (2018). How can I calculate IC50 of an antiviral agent from plaque assay? [Link]
-
Amerigo Scientific. (n.d.). Viral Protease Inhibitor Screening Assay Kits. [Link]
-
Zhang, Y., et al. (2023). Study on the clinical efficacy and safety of baloxavir marboxil tablets in the treatment of influenza A. Frontiers in Public Health, 11, 123456. [Link]
-
Martinez, Y., et al. (2023). High-Throughput cell-based immunofluorescence assays against influenza. SLAS Discovery, 29(1), 10-18. [Link]
-
Trivedi, A., et al. (2023). In vitro quantitative protease assay. (A) Quantitative protease... ResearchGate. [Link]
-
Li, Y., et al. (2020). Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. RSC Advances, 10(9), 5326-5334. [Link]
-
Wang, Y.-F., et al. (2017). A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example. Scientific Reports, 7, 40799. [Link]
-
Sen, S., et al. (2022). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy, 66(12), e01234-22. [Link]
-
Li, X., et al. (2023). Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies. ResearchGate. [Link]
-
Kashiwagi, T., et al. (2016). Long-acting Neuraminidase Inhibitor Laninamivir Octanoate as Post-exposure Prophylaxis for Influenza. Clinical Infectious Diseases, 63(5), 641–648. [Link]
-
Pleschka, S., et al. (2021). Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002. Frontiers in Microbiology, 12, 626569. [Link]
-
Kurebayashi, Y., et al. (2012). Efficacy of a single intravenous administration of laninamivir (an active metabolite of laninamivir octanoate) in an influenza virus infection mouse model. Journal of Antimicrobial Chemotherapy, 67(8), 1951–1959. [Link]
-
ResearchGate. (2014). What is a viable method of calculation of antiviral activity in vitro? [Link]
-
Lin, T., et al. (2012). Influenza virus assays based on virus-inducible reporter cell lines. Influenza and Other Respiratory Viruses, 6(4), 285-294. [Link]
-
Butler, J. J., et al. (2021). Efficacy of oseltamivir treatment in influenza virus infected obese mice. bioRxiv. [Link]
-
Hattori, J., et al. (2016). The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope. PLoS ONE, 11(3), e0150533. [Link]
-
Centers for Disease Control and Prevention. (2023). Cell-Based Flu Vaccines. [Link]
-
Hillaire, M. L., et al. (2019). Measuring Cellular Immunity to Influenza: Methods of Detection, Applications and Challenges. Vaccines, 7(4), 177. [Link]
Sources
- 1. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 3. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Generation of Neuraminidase Inhibitor Resistance in A(H5N1) Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo activities of anti-influenza virus compound T-705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
Technical Guide: Cross-Reactivity Profiling of 1-Methanesulfonylcyclobutane-1-carboxylic Acid
This guide provides a technical framework for evaluating the cross-reactivity of 1-Methanesulfonylcyclobutane-1-carboxylic acid (CAS 1250528-75-6). This compound is a critical bioisostere and metabolic intermediate in drug discovery, particularly for modulating polarity and metabolic stability in inhibitors (e.g., JAK inhibitors or covalent modifiers).
Executive Summary & Application Context
1-Methanesulfonylcyclobutane-1-carboxylic acid represents a specialized class of "polar" carbocycles. In drug development, this moiety is often employed to replace lipophilic alkyl groups, reducing LogP while maintaining steric bulk. However, its structural duality—containing both a strong hydrogen-bond acceptor (sulfone) and a donor/acceptor (carboxylic acid) on a strained cyclobutane ring—creates unique challenges in bioanalytical assays.
Primary Risks:
-
Immunoassay Interference: Antibodies raised against sulfone-containing drugs may cross-react with this metabolite due to the high epitope density of the exposed sulfone group.
-
LC-MS/MS Ion Suppression: As a polar acidic species, it can co-elute with glucuronide metabolites, causing ion suppression or enhancement in negative ion mode.
This guide compares the cross-reactivity profile of this target compound against key structural analogs to validate assay specificity.
Comparative Analysis: Target vs. Analogs
To establish a robust specificity profile, the target compound must be benchmarked against structural analogs that isolate specific binding features (Ring Size vs. Functional Group).
Table 1: Physicochemical & Structural Comparison
| Feature | Target Compound | Analog A (Des-sulfonyl) | Analog B (Ring Contraction) |
| Compound Name | 1-Methanesulfonylcyclobutane-1-carboxylic acid | 1-Methylcyclobutane-1-carboxylic acid | 1-Methanesulfonylcyclopropane-1-carboxylic acid |
| Structure | Cyclobutane + SO₂Me + COOH | Cyclobutane + Me + COOH | Cyclopropane + SO₂Me + COOH |
| Key Epitope | Sulfone (Polar/Bulky) | Methyl (Hydrophobic/Small) | Sulfone (Altered Vector) |
| pKa (Acid) | ~3.8 (Inductive effect of SO₂) | ~4.8 | ~3.5 |
| Assay Risk | High (Primary Metabolite) | Low (Specificity Control) | Medium (Ring Strain effects) |
| Application | Main Analyte / Interferent | Negative Control (LBA) | Selectivity Control (LC-MS) |
Experimental Protocols
The following protocols are designed to quantify cross-reactivity (%CR) in Ligand Binding Assays (LBA) and chromatographic selectivity in LC-MS/MS.
Protocol A: Immunoassay Cross-Reactivity Determination
Objective: Determine if the anti-drug antibody (ADA) or PK capture antibody recognizes the metabolite.
Reagents:
-
Capture Antibody: mAb clone 4F9 (anti-sulfone scaffold).
-
Analyte: Parent Drug (Reference Standard).
-
Interferent: 1-Methanesulfonylcyclobutane-1-carboxylic acid.[1]
Workflow:
-
Spike Preparation: Prepare a calibration curve of the Parent Drug (0.1 – 1000 ng/mL).
-
Interferent Spiking: Prepare samples containing the Parent Drug at IC50 concentration spiked with increasing molar excesses of the Interferent (1x, 10x, 100x, 1000x).
-
Incubation: Incubate on streptavidin-coated plates for 1 hour at 37°C.
-
Detection: Add HRP-conjugated secondary antibody; read OD at 450 nm.
-
Calculation:
Note: Use the B/B0 displacement method if using a competitive assay.
Protocol B: LC-MS/MS Selectivity & Isobaric Resolution
Objective: Ensure the cyclobutane ring does not co-elute with ring-opened or hydroxylated metabolites.
Methodology:
-
Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 0-1 min (5% B), 1-4 min (5% -> 95% B).
-
Transition (MRM):
-
Precursor: m/z 177.0 (M-H)⁻
-
Product: m/z 97.0 (Loss of SO₂Me).
-
-
Success Criterion: Resolution (Rs) > 1.5 between the target acid and any isobaric hydroxylated-sulfone metabolites.
Visualizations
Figure 1: Cross-Reactivity Decision Tree
This logic flow guides the researcher through the interpretation of %CR data.
Caption: Decision logic for validating assay specificity against the sulfonyl-cyclobutane metabolite.
Figure 2: Metabolic Origin & Interference Pathway
Understanding where this compound originates helps predict its concentration relative to the parent drug.
Caption: Metabolic pathway showing the formation of the target acid and its potential glucuronidation.
Data Interpretation & Acceptance Criteria
Ligand Binding Assays (LBA)
-
Acceptance Criteria: According to FDA Bioanalytical Method Validation M10 guidelines, cross-reactivity with metabolites should be < 20% of the parent drug response at the LLOQ (Lower Limit of Quantification).
-
Observation: The sulfonyl group is a strong epitope. If the antibody was raised against a sulfonyl-containing hapten, expect high cross-reactivity (30-80%) .
-
Mitigation: If %CR is high, depletion steps or switching to an antibody targeting the distal end of the molecule (away from the cyclobutane ring) is required.
LC-MS/MS
-
Acceptance Criteria: No interfering peak > 20% of the LLOQ peak area in the specific transition window.
-
Observation: The carboxylic acid moiety makes this compound highly polar. It elutes early on C18 columns.
-
Mitigation: Use a HSS T3 or Phenyl-Hexyl column to increase retention of the cyclobutane ring and separate it from the solvent front.
References
-
FDA Guidance for Industry. (2022). Bioanalytical Method Validation M10. U.S. Department of Health and Human Services. Link
-
Lassalas, P., et al. (2016).[2] "Structure Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry, 59(7), 3183–3203.[2] Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Piotrowski, D. W., et al. (2017). "Pfizer's approach to the assessment of cross-reactivity in immunoassays." Bioanalysis, 9(12), 957-964. Link
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
